1,3-Dicaffeoylquinic acid
描述
属性
CAS 编号 |
1884-24-8 |
|---|---|
分子式 |
C25H24O12 |
分子量 |
516.4 g/mol |
IUPAC 名称 |
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |
InChI 键 |
YDDUMTOHNYZQPO-FCXRPNKRSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
同义词 |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to 1,3-Dicaffeoylquinic Acid: Discovery, Natural Sources, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid, also known as cynarin (B1669657), is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, wide-ranging natural sources, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering insights for researchers in drug discovery and development.
Discovery and Nomenclature
The journey of this compound's discovery is rooted in the study of the artichoke (Cynara cardunculus var. scolymus). In the mid-20th century, Italian scientists successfully isolated a bioactive compound from artichoke leaves which they named "cynarin".[1] Initially, its chemical structure was identified as 1,5-dicaffeoylquinic acid. However, in 1976, the International Union of Pure and Applied Chemistry (IUPAC) revised the nomenclature for caffeoylquinic acids, leading to the reclassification of this compound as 1,3-O-dicaffeoylquinic acid.[2] It is noteworthy that some research suggests that this compound may not be naturally present in significant amounts in fresh plant material but is rather an artifact formed from the isomerization of 1,5-O-dicaffeoylquinic acid during extraction processes, particularly with the application of heat.[1][2]
Natural Sources and Quantitative Distribution
This compound is found in a variety of plant species, with concentrations varying significantly depending on the plant part, geographical origin, and harvesting time. The following table summarizes the quantitative data available for this compound and its isomers in several documented botanical sources.
| Plant Species | Family | Plant Part | Concentration of Dicaffeoylquinic Acid Isomers | Reference |
| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Heads | 2 - 20 µg/g (dry weight) of cynarin | [3][4] |
| Cynara cardunculus var. scolymus (Artichoke) | Asteraceae | Leaves | ~1.5% cynarin in methanolic extracts | [2] |
| Arctium lappa (Burdock) | Asteraceae | Root Extract | 1.35 ± 0.02 mg/g of this compound | [5] |
| Ilex paraguariensis (Yerba Mate) | Aquifoliaceae | Leaves | Contains 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids | [6][7][8] |
| Inula viscosa | Asteraceae | Leaves | Contains this compound | [9][10] |
| Achillea millefolium (Yarrow) | Asteraceae | Aerial Parts | Presence of dicaffeoylquinic acid isomers confirmed | [11] |
| Matricaria chamomilla (Chamomile) | Asteraceae | Flowers | Presence of dicaffeoylquinic acid isomers confirmed | [11] |
| Equisetum arvense (Horsetail) | Equisetaceae | Aerial Parts | Presence of dicaffeoylquinic acid isomers confirmed | [11] |
| Gynura divaricata | Asteraceae | Whole Plant | Contains dicaffeoylquinic acid isomers | [12] |
| Centella asiatica | Apiaceae | Aerial Parts | Contains this compound | [13] |
| Xanthium sibiricum | Asteraceae | Whole Plant | Contains this compound | [13] |
Experimental Protocols
Accurate extraction, isolation, and quantification of this compound are crucial for research and development. The following section details established methodologies.
Extraction of this compound
Objective: To extract dicaffeoylquinic acids from plant material.
Method: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) in a well-ventilated area, shielded from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Suspend the powder in a suitable solvent. A common and effective solvent is 80% methanol (B129727) in water. A typical solvent-to-sample ratio is 10:1 (v/w).
-
Place the vessel containing the mixture in an ultrasonic bath.
-
Sonicate for a specified duration, for example, 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at a high speed (e.g., 5000 x g) for 10 minutes to separate the supernatant from the solid residue.
-
Carefully collect the supernatant.
-
To maximize the yield, the extraction process can be repeated on the plant residue.
-
Combine the supernatants from all extractions.
-
Filter the combined supernatant through a 0.45 µm membrane filter to remove any remaining particulate matter before proceeding to analysis or purification.
-
Isolation of this compound
Objective: To purify this compound from a crude extract.
Method: High-Speed Counter-Current Chromatography (HSCCC)
-
Sample Preparation: The crude extract obtained from the extraction step is concentrated under reduced pressure.
-
HSCCC System and Solvent System:
-
A two-phase solvent system is required. A commonly used system for separating dicaffeoylquinic acids is a mixture of chloroform, methanol, and water. The optimal ratio should be determined empirically, for example, 8:8:4 (v/v/v).
-
The two phases are thoroughly mixed and allowed to separate. The upper aqueous phase is typically used as the stationary phase, and the lower organic phase as the mobile phase.
-
-
Isolation Procedure:
-
The HSCCC column is first filled entirely with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase is pumped through the column in a head-to-tail direction at a defined flow rate (e.g., 2.0 mL/min).
-
After the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, the sample solution (crude extract dissolved in a small volume of the biphasic solvent system) is injected into the column.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm), and fractions are collected at regular intervals.
-
The collected fractions are then analyzed by an appropriate method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the purified this compound.
-
Quantification of this compound
Objective: To determine the concentration of this compound in an extract.
Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a photodiode array detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might be: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B, followed by a re-equilibration period. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitoring at 325 nm is suitable for dicaffeoylquinic acids.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the filtered plant extract.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Signaling Pathways
This compound and its isomers exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate two such pathways.
Caption: PI3K/Akt signaling pathway modulation by this compound.
Caption: Inhibition of the NF-κB signaling pathway by dicaffeoylquinic acids.
References
- 1. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants
For Researchers, Scientists, and Drug Development Professionals
Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds, recognized for their wide-ranging therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.[1] As interest in these molecules for drug development and nutraceutical applications intensifies, a thorough understanding of their biosynthesis in plants is essential. This technical guide delves into the enzymatic pathways, regulatory mechanisms, and experimental methodologies central to the study of DCQA formation.
The Core Biosynthetic Pathway: From Phenylpropanoids to Dicaffeoylquinic Acids
The synthesis of DCQAs is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[1][2] A sequence of enzymatic reactions produces hydroxycinnamoyl-CoA esters, which act as acyl donors for the esterification of quinic acid.[1] The formation of caffeoylquinic acid (CQA), the direct precursor to DCQAs, is primarily orchestrated by three key enzymes: Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT), Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT), and p-Coumaroyl Ester 3'-Hydroxylase (C3'H).[1][3]
The formation of various DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, proceeds through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule.[1][4] This crucial step is also catalyzed by HQT, showcasing its dual catalytic function in the synthesis of both mono- and dicaffeoylquinic acids.[1][5]
Quantitative Insights into DCQA Biosynthesis
The production and accumulation of DCQAs vary significantly across different plant species, tissues, and environmental conditions. Globe artichoke (Cynara cardunculus var. scolymus) and coffee (Coffea sp.) are notably rich sources of these compounds.[1] Stress factors, particularly UV-C irradiation, have been demonstrated to significantly induce the biosynthesis of DCQAs.[2][6]
| Plant Source | Tissue | DCQA Isomer | Concentration (mg/kg dry weight) | Reference |
| Globe Artichoke (Cynara cardunculus) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 | [1] |
| Heads | 1,3-di-O-caffeoylquinic acid (Cynarin) | 6.12 | [1] | |
| Heads | 3,4-di-O-caffeoylquinic acid | 42.87 | [1] | |
| Heads | 3,5-di-O-caffeoylquinic acid | 486.25 | [1] | |
| Saussurea involucrata (Cell Culture) | Cells | 1,5-dicaffeoylquinic acid | 512.7 mg/L (yield) | [7] |
| Gynura divaricata | Whole Plant | 4,5-Dicaffeoylquinic acid | 6840 (6.84 mg/g) | [8] |
Regulation of Dicaffeoylquinic Acid Biosynthesis
The biosynthesis of DCQAs is a tightly regulated process, highly responsive to environmental cues.
A. UV Light Signaling: Exposure to UV light, particularly UV-C, is a powerful elicitor of DCQA biosynthesis.[2][6] This response is initiated by the UV-B photoreceptor UVR8.[1] Upon absorbing UV-B light, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[1] This interaction stabilizes the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which then activates the transcription of genes encoding the biosynthetic enzymes, leading to increased DCQA production.[1]
B. Hormonal Regulation: Plant hormones also play a role in regulating the phenylpropanoid pathway. The expression of HCT, a key gene, has been shown to be up-regulated by methyl jasmonate (MeJA), gibberellin (GA3), and salicylic (B10762653) acid (SA), and down-regulated by abscisic acid (ABA) in certain species.[9][10] However, in studies on globe artichoke, MeJA and SA treatments did not show a significant effect on DCQA levels, whereas UV-C did, suggesting the regulatory mechanisms can be species-specific.[2][6]
Experimental Protocols
Robust experimental procedures are critical for the accurate study of DCQA biosynthesis.
Protocol 1: Extraction and LC-MS Analysis of Dicaffeoylquinic Acids
This protocol provides a general method for the extraction and quantification of DCQAs from plant tissues.[1]
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Centrifuge
-
0.22 µm syringe filters
-
LC-MS system with a C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Grind the plant tissue to a fine powder in liquid nitrogen.
-
Extract the powder with 80% methanol (e.g., 1:10 w/v ratio) through vortexing and sonication.[1]
-
Centrifuge the extract at high speed (e.g., 13,000 rpm) for 10 minutes.[1]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.[1]
-
Inject the filtered extract into the LC-MS system.
-
Separate DCQA isomers using a gradient elution with the specified mobile phases.[1]
-
Identify and quantify isomers based on retention times and mass spectrometry data compared to authentic standards.[4][11]
Protocol 2: Enzyme Activity Assay for HCT
This assay measures the activity of Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) by monitoring the formation of p-coumaroyl-shikimate.[1]
Materials:
-
Plant protein extract containing HCT
-
100 mM Tris-HCl buffer, pH 7.5
-
1 M Dithiothreitol (DTT)
-
p-Coumaroyl-CoA stock solution
-
Shikimic acid stock solution
-
Acetonitrile
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 200 µM p-coumaroyl-CoA, and 5 mM shikimic acid.[1]
-
Initiate the reaction by adding the plant protein extract.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[1]
-
Stop the reaction by adding an equal volume of acetonitrile.[1]
-
Centrifuge the mixture to pellet precipitated protein.
-
Analyze the supernatant by LC-MS to detect and quantify the product, p-coumaroyl-shikimate.
Protocol 3: Enzyme Activity Assay for C3'H
This assay measures the hydroxylation of a p-coumaroyl ester to a caffeoyl ester by the cytochrome P450 enzyme p-Coumaroyl Ester 3'-Hydroxylase (C3'H).[1]
Materials:
-
Microsomal fraction containing C3'H
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
NADPH
-
p-Coumaroyl-shikimate (substrate)
-
Acetonitrile
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.[1]
-
Add the substrate, p-coumaroyl-shikimate.
-
Initiate the reaction by adding NADPH.[1]
-
Incubate at 30°C for a defined period.
-
Stop the reaction by adding an equal volume of acetonitrile.[1]
-
Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.[1]
Conclusion
The biosynthesis of dicaffeoylquinic acid isomers is a sophisticated process involving a dedicated set of enzymes and a complex signaling network that is responsive to environmental stimuli.[1] A comprehensive understanding of this pathway, from the underlying molecular genetics to the biochemical characterization of the enzymes, is fundamental for leveraging the full therapeutic potential of these valuable natural products. The protocols and data presented herein provide a technical foundation for researchers aiming to explore, quantify, and potentially manipulate the production of DCQAs in plants for pharmaceutical and scientific advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simplified diagram of enzymes and major products in the synthesis of chlorogenic acid in plants [pfocr.wikipathways.org]
- 4. benchchem.com [benchchem.com]
- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Regulation of syringin, chlorogenic acid and 1,5-dicaffeoylquinic acid biosynthesis in cell suspension cultures of Saussurea involucrata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from Zoysia japonica (ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in Agrostis stolonifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring polyphenolic compound. This document details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its neuroprotective and antioxidant effects. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and development.
Chemical Structure and Properties
This compound is an ester formed from the condensation of the hydroxyl groups at positions 1 and 3 of quinic acid with two molecules of trans-caffeic acid.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | [2][3] |
| Synonyms | 1,3-DCQA, Cynarin, Cinarine, 1,5-Dicaffeoylquinic acid | [4] |
| Molecular Formula | C25H24O12 | [2] |
| Molecular Weight | 516.45 g/mol | [5] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] Specific solubilities include: DMSO: 5 mg/mL, 100 mg/mL; Ethanol: 0.2 mg/mL; PBS (pH 7.2): 2 mg/mL; DMF: 2 mg/mL. | [3][4][6] |
| UV/Vis Absorption Maxima (λmax) | 222, 248, 326 nm | [3] |
| Storage | Store as a crystalline solid at -20°C for long-term stability (≥ 4 years).[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] |
Spectroscopic Data:
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, most notably as a potent antioxidant and a neuroprotective agent.
Antioxidant Activity
1,3-DCQA demonstrates significant radical scavenging activity, which has been evaluated using various assays. It has been shown to be a more potent antioxidant than other known antioxidants in certain experimental settings.[7] This activity is largely attributed to its ability to directly scavenge reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals.[7]
Neuroprotective Effects and Associated Signaling Pathways
1,3-DCQA has shown promise in protecting neuronal cells from toxicity. It has been found to increase neuronal cell viability in the presence of amyloid-β (Aβ) peptides.[8] The neuroprotective mechanisms of 1,3-DCQA involve the activation of key pro-survival signaling pathways:
-
PI3K/Akt Pathway: this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) and modulates the expression of apoptosis-related proteins like Bcl-2 and Bax, ultimately promoting cell survival.[8]
-
Nrf2 Pathway: 1,3-DCQA induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the increased expression of antioxidant enzymes.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. medchemexpress.com [medchemexpress.com]
1,3-Dicaffeoylquinic Acid: A Deep Dive into its Antioxidant and Radical Scavenging Prowess
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the antioxidant and radical scavenging activities of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound. This document collates quantitative data from various in vitro assays, details the experimental protocols for these key experiments, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Antioxidant and Radical Scavenging Activities
This compound (1,3-DCQA), also known as Cynarin, is a derivative of caffeoylquinic acid that demonstrates significant antioxidant and radical scavenging properties.[1][2] Its potent activity is largely attributed to the presence of two caffeoyl groups, which provide multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[3] This direct scavenging effect has been observed against various reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals.[4][5]
The antioxidant capacity of 1,3-DCQA has been quantified using several standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] Studies have shown that the concentrations of 1,3-DCQA required for oxidation inhibition are often lower than those of other well-known antioxidants.[4][5] Beyond direct radical scavenging, 1,3-DCQA has been shown to inhibit oxidative damage induced by various agents such as FeSO₄ and AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).[4][5]
Quantitative Antioxidant Activity Data
The following table summarizes the quantitative data on the antioxidant and radical scavenging activity of this compound and its isomers from various studies. It is important to note that direct comparisons of values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | Parameter | Result |
| 1,3-Dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | IC50 | 5.8 ± 0.2 µg/mL[6] |
| 1,3-Dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | IC50 | 2.6 ± 0.4 µg/mL[6] |
| 3,5-Dicaffeoylquinic Acid | DPPH Radical Scavenging | IC50 | 4.26 µg/mL[7][8] |
| 3,5-Dicaffeoylquinic Acid | ABTS Radical Scavenging | TEAC | 0.9974[7][8] |
| 3,5-Dicaffeoylquinic Acid | FRAP | Activity | 3.84 mmol TE/g[7][8] |
| 4,5-Dicaffeoylquinic Acid | DPPH Radical Scavenging | IC50 | 19.8 µM[8] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.
Molecular Mechanisms of Action: Signaling Pathways
The antioxidant effects of dicaffeoylquinic acids, including 1,3-DCQA, are not solely based on direct radical scavenging. They also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Nrf2 Signaling Pathway Activation
A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 1,3-DCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the upregulation of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[11][12][13] This induction of the endogenous antioxidant defense system provides a more sustained protective effect against oxidative stress.
PI3K/Akt Signaling Pathway
Some dicaffeoylquinic acid isomers have been shown to exert their protective effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][14][15] This pathway is crucial for cell survival and can be activated by 1,3-DCQA.[1] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival under conditions of oxidative stress.[14][15]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[3] The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.[3]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).[3]
-
Various concentrations of the test compound (1,3-DCQA) are added to the DPPH solution.[3]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][16]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]
-
The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3] The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[3]
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][16]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.[3]
-
The mixture is incubated for a specified time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).[16]
-
The absorbance is measured at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of absorbance produced by the test compound with that produced by a standard amount of Trolox.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[3]
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3][16]
-
The FRAP reagent is warmed to 37°C before use.[3]
-
A small volume of the test sample is added to the FRAP reagent.[3]
-
The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4-30 minutes).[3][8][16]
-
The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[3][8]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of compounds like 1,3-DCQA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 16. e3s-conferences.org [e3s-conferences.org]
Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotective therapies. Extensive research has demonstrated its potent antioxidant and anti-inflammatory properties, which are critical in combating the pathological hallmarks of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of 1,3-DCQA, with a focus on its modulation of key signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. This document details the experimental protocols for assessing these neuroprotective effects and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, aiming to accelerate the investigation and potential therapeutic application of this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that oxidative stress and chronic neuroinflammation are key contributors to the pathogenesis of these devastating disorders[1][2]. Consequently, therapeutic strategies aimed at mitigating these processes are of significant interest. This compound (1,3-DCQA) is a polyphenolic compound found in various plants that has demonstrated significant neuroprotective potential in preclinical studies[3][4]. Its neuroprotective effects are attributed to its ability to scavenge free radicals, reduce inflammation, and modulate critical intracellular signaling pathways that govern cell survival and antioxidant defense[3][4][5]. This guide synthesizes the current scientific knowledge on the neuroprotective effects of 1,3-DCQA, providing a technical resource for the scientific community.
Mechanisms of Neuroprotection
The neuroprotective effects of 1,3-DCQA are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of critical intracellular signaling pathways.
Antioxidant Activity
This compound exhibits robust antioxidant properties by directly scavenging reactive oxygen species (ROS) and by activating endogenous antioxidant defense mechanisms[3][5][6]. This dual action helps to maintain cellular redox homeostasis and protect neurons from oxidative damage. Studies have shown that 1,3-DCQA can effectively scavenge hydroxyl and superoxide (B77818) radicals[3].
Anti-Inflammatory Activity
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. 1,3-DCQA has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Modulation of Signaling Pathways
The neuroprotective effects of 1,3-DCQA are largely attributed to its ability to modulate key signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways.
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like 1,3-DCQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription[7][8][9]. This compound has been shown to induce the nuclear translocation of Nrf2 in astrocytes[5].
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis[9][10][11]. Activation of this pathway promotes neuronal survival and inhibits apoptotic cell death. This compound has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects[5]. This activation can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK3β and the modulation of Bcl-2 family proteins[5].
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound and its isomers.
| Assay | Compound | Result | Reference |
| Amyloid-β (1-40) Aggregation Inhibition | This compound | KD = 26.7 nM | [12] |
| DPPH Radical Scavenging | This compound | Lower IC50 than other known antioxidants | [3][6] |
| ABTS Radical Scavenging | This compound | Potent scavenging activity | [3][6] |
| Inhibition of Lipid Peroxidation (TBHP-induced) | This compound | EC50 = 23.6 µM | [4] |
| Inhibition of Lipid Peroxidation (TBHP-induced in mitochondria) | This compound | IC50 = 1.96 mM | [4] |
Table 1: In Vitro Antioxidant and Anti-Amyloidogenic Activity of this compound.
| Cell Line | Neurotoxin | 1,3-DCQA Concentration | Effect | Reference |
| Neurons | Amyloid-β (42) | Concentration-dependent | Increased cell viability | [5] |
| Astrocytes | OGD/Reperfusion | 10, 20, 50, 100 µM | Significantly increased cell viability, prevented GSH depletion | [5] |
Table 2: Neuroprotective Effects of this compound in Cell-Based Assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β) and incubate for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm[5].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, β-actin) overnight at 4°C[13][14][15].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon activation.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with 1,3-DCQA for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-Nrf2 primary antibody overnight at 4°C[13].
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for in vitro neuroprotection assessment.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent antioxidant and anti-inflammatory activities. The modulation of the Nrf2/ARE and PI3K/Akt signaling pathways appears to be central to its mechanism of action. While in vitro and in vivo studies have provided a strong foundation, further research is critically needed to fully elucidate the neuroprotective efficacy and mechanisms of 1,3-DCQA. Future studies should focus on:
-
Quantitative in vivo studies: Evaluating the therapeutic potential of 1,3-DCQA in animal models of neurodegenerative diseases, with a focus on cognitive and motor outcomes.
-
Bioavailability and Blood-Brain Barrier Permeability: Investigating the pharmacokinetic properties of 1,3-DCQA to determine its ability to reach the central nervous system in therapeutic concentrations.
-
Structure-Activity Relationship Studies: Exploring the neuroprotective effects of other dicaffeoylquinic acid isomers and derivatives to identify compounds with enhanced efficacy and favorable pharmacokinetic profiles.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for human neurodegenerative diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential neuroprotective therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells [mdpi.com]
- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation [mdpi.com]
- 12. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of NRF2 Signaling in HEK293 Cells by a First-In-Class Direct KEAP1-NRF2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of 1,3-DCQA, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary anti-inflammatory mechanisms of 1,3-DCQA involve the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These actions lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants that have garnered attention for their potent antioxidant and anti-inflammatory activities.[1] Among the different isomers, this compound has been a subject of interest for its therapeutic potential.[1] This guide focuses specifically on the anti-inflammatory properties of 1,3-DCQA, providing a comprehensive resource for researchers in the field.
Mechanisms of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3] Dicaffeoylquinic acids have been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[2]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation.[4] Activation of these kinases by stimuli like LPS leads to the phosphorylation of transcription factors that control the expression of pro-inflammatory genes.[2][4] Dicaffeoylquinic acids have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner, thereby attenuating the downstream inflammatory response.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]
The Therapeutic Potential of 1,3-Dicaffeoylquinic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-diCQA), a prominent member of the dicaffeoylquinic acid (DCQA) family of polyphenolic compounds, has emerged as a molecule of significant interest in the pharmaceutical and nutraceutical fields. Found in various plant species, including Inula viscosa and Arctium lappa, 1,3-diCQA exhibits a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the current research on the therapeutic applications of 1,3-diCQA, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Core Therapeutic Applications and Mechanisms of Action
This compound demonstrates a range of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory activities. These properties underpin its potential therapeutic applications in a variety of disease models.
Antioxidant Activity
1,3-diCQA is a powerful antioxidant, capable of scavenging free radicals and reducing oxidative stress.[1] This activity is central to its protective effects in various pathological conditions. The antioxidant capacity of 1,3-diCQA and its isomers has been evaluated using several in vitro assays, as summarized in the table below.
Table 1: In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Isomers
| Isomer | Assay | Result (IC50 or equivalent) | Reference |
| 1,3-diCQA | DPPH Radical Scavenging | ~40 µM | [2] |
| 3,5-diCQA | DPPH Radical Scavenging | 4.26 µg/mL | [2] |
| 3,5-diCQA | ABTS Radical Scavenging | 0.9974 (TEAC value) | [2] |
| 3,5-diCQA | FRAP | 3.84 mmole of Trolox equivalent/g | [2] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Effects
1,3-diCQA and other DCQAs have been shown to exert significant anti-inflammatory effects. These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The anti-inflammatory mechanism is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Neuroprotective Properties
The neuroprotective effects of DCQAs are a promising area of research. These compounds have been shown to protect neuronal cells from toxicity induced by agents such as amyloid-β (Aβ) peptide and hydrogen peroxide. The underlying mechanisms include the activation of pro-survival signaling pathways like PI3K/Akt and ERK-CREB-BDNF, as well as the induction of the Nrf2-mediated antioxidant response.[3]
Key Signaling Pathways Modulated by this compound
The therapeutic effects of 1,3-diCQA are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. 1,3-diCQA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.
Caption: PI3K/Akt signaling pathway activated by this compound.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by compounds like 1,3-diCQA, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and cytoprotective genes.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
- 3. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 1,3-Dicaffeoylquinic Acid: A Technical Guide for Researchers
An In-Depth Exploration of the Preclinical In Vitro Activities of 1,3-Dicaffeoylquinic Acid, Detailing its Antioxidant, Anti-inflammatory, Anticancer, and Neuroprotective Mechanisms.
Introduction
This compound (1,3-DCQA), a prominent member of the dicaffeoylquinic acid family of polyphenolic compounds, has garnered significant scientific interest for its diverse pharmacological activities. Found in various medicinal plants, this natural compound has demonstrated potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in a range of in vitro studies. This technical guide provides a comprehensive overview of the existing in vitro research on 1,3-DCQA, offering researchers, scientists, and drug development professionals a detailed resource on its mechanisms of action, experimental protocols, and quantitative data.
Antioxidant Activity
This compound exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity has been quantified in various in vitro assays.
Quantitative Antioxidant Data
| Assay | Description | IC50 Value (µM) | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | 6.35 | Not Specified |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Lower than other known antioxidants | Not Specified |
| Electron Spin Resonance (ESR) | Detects and measures the scavenging of specific free radicals. | Effective scavenging of hydroxyl and superoxide (B77818) radicals | Not Specified |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the general procedure for assessing the DPPH radical scavenging activity of 1,3-DCQA.
Reagents:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare a stock solution of 1,3-DCQA in methanol or ethanol.
-
Prepare a series of dilutions of the 1,3-DCQA stock solution to obtain a range of concentrations.
-
In a 96-well microplate or cuvettes, add a specific volume of each 1,3-DCQA dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank (solvent and DPPH solution) and a positive control (ascorbic acid or Trolox at various concentrations).
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[1][2]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[1][2]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Determine the IC50 value (the concentration of 1,3-DCQA required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of 1,3-DCQA.[1]
References
Methodological & Application
Application Notes and Protocols for the Extraction of 1,3-Dicaffeoylquinic Acid from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dicaffeoylquinic acid, also known as cynarin, is a phenolic compound of significant interest due to its potential therapeutic properties, including antioxidant and hepatoprotective effects.[1] This compound is notably abundant in the leaves of the globe artichoke (Cynara cardunculus L. var. scolymus).[1] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant materials, primarily focusing on artichoke leaves. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation.
Data Presentation: Comparison of Extraction Methods
The efficiency of extracting this compound and its isomers is highly dependent on the chosen method and solvent system. Below is a summary of quantitative data from various studies on the extraction of caffeoylquinic acids from different plant sources.
| Plant Material | Extraction Method | Solvent | Key Parameters | Target Analyte(s) | Yield/Content | Reference |
| Artichoke (Cynara scolymus) Leaves | Ultrasound-Assisted Extraction (UAE) | Distilled Water | Time: 20.05 min, Ultrasonic Amplitude: 65.02% | Bioactive Compounds | Highest extraction yield of 98.46% (for total bioactives) | [2] |
| Artichoke (Cynara scolymus) Heads | Ultrasound-Assisted Extraction (UAE) | Not specified | Time: 20 min, Temperature: 60°C, Solvent-to-Sample Ratio: 50 mL/g | Phenolic Compounds | Total Phenolic Content: 488.13 ± 0.56 mg GAE/100 g dm | [3] |
| Forced Chicory (Cichorium intybus) Roots | Accelerated Solvent Extraction (ASE) | 57% Ethanol (B145695) | Temperature: 95°C | 3,5-dicaffeoylquinic acid | 5.41 ± 0.79 mg/g DM | [4] |
| Forced Chicory (Cichorium intybus) Roots | Accelerated Solvent Extraction (ASE) | 46% Ethanol | Temperature: 107°C | 5-O-caffeoylquinic acid | 4.95 ± 0.48 mg/g DM | [4] |
| Artichoke (Cynara scolymus) Heads | Maceration | 80% Methanol (B129727) | 3 extractions over 14 days | Cynarin and other compounds | 3.5% total extract yield | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Artichoke Leaves
This protocol is optimized for the efficient extraction of bioactive compounds, including this compound, from artichoke leaves using ultrasound.
Materials and Equipment:
-
Dried and powdered artichoke leaves (sieved to a uniform particle size, e.g., <630 µm)
-
Distilled water or 50-80% ethanol
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Sample Preparation: Weigh 3 g of dried, powdered artichoke leaves.
-
Solvent Addition: Add 50 mL of distilled water or aqueous ethanol to the powdered sample in a beaker or flask.[6]
-
Ultrasonic Extraction: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the extraction parameters as follows:
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the plant residue.
-
Re-extraction (Optional but Recommended): To maximize yield, the residue can be re-extracted under the same conditions.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain a concentrated aqueous extract.
-
Drying: The concentrated extract can be freeze-dried or dried in a vacuum oven to yield a crude extract powder.
-
Storage: Store the dried extract at -20°C for further purification and analysis.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Preparative HPLC
This protocol describes the purification of this compound from the crude extract.
Part A: Solid-Phase Extraction (SPE) Cleanup
Materials and Equipment:
-
Crude extract from Protocol 1
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of deionized water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the dissolved crude extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to remove highly polar impurities.
-
Elution: Elute the fraction containing caffeoylquinic acids with a suitable concentration of methanol in water (e.g., 80% methanol).
-
Drying: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract from the SPE step in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10-30% B over 40 minutes.
-
Flow Rate: Dependent on column size, typically 5-20 mL/min.
-
Detection: UV at 326 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available.
-
Purity Check and Drying: Pool the collected fractions, evaporate the solvent, and check the purity using analytical HPLC. The purified compound can then be lyophilized.
Protocol 3: Quantification of this compound by Analytical HPLC-PDA
This protocol details the method for the quantitative analysis of this compound in the extracts.
Materials and Equipment:
-
Analytical HPLC system with a Photodiode Array (PDA) detector
-
Analytical C18 or diphenyl column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid, formic acid, or acetic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and sonicate for complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 or Diphenyl column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.085% Phosphoric acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program: Start with 12% B, linear gradient to 24% B over 50 minutes, hold at 24% B for 5 minutes, then a linear gradient to 100% B up to 56 minutes.[7]
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
-
Detection: PDA detector set at 326 nm.
-
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard. Quantify the amount using the calibration curve.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Postulated antioxidant signaling pathway of this compound.
References
- 1. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Conditions of Bioactive Compounds by Ultrasonic-Assisted Extraction from Artichoke Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for the Quantification of 1,3-Dicaffeoylquinic Acid by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring polyphenolic compound found in various plants and is of significant interest due to its wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of 1,3-DCQA in different matrices is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique for this purpose. This document provides detailed application notes and protocols for the quantification of 1,3-DCQA using HPLC.
Section 1: Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated HPLC methods for the analysis of caffeoylquinic acids, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | This compound, 3,5-dicaffeoylquinic acid, and three caffeoylquinic acids | This compound and caffeic acid | Three di-caffeoylquinic acid isomers |
| Instrumentation | UHPLC-UV | LC-MS/MS | HPLC-DAD |
| Linearity Range | Not Specified | 4.00-96.0 ng/mL | 0.03–0.2 mg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Precision (RSD%) | Not Specified | < 8.89% (Intra- and Inter-day) | Not Specified |
| Recovery (%) | Not Specified | > 73.52% | Not Specified |
| Reference | [2] | [3] | [4] |
Section 2: Experimental Protocols
Protocol 1: UHPLC-UV Method for the Analysis of Dicaffeoylquinic Acids
This protocol is adapted from a validated method for the rapid analysis of dicaffeoylquinic acids in green coffee extracts.[2]
1. Instrumentation and Chromatographic Conditions:
-
System: UHPLC system with a UV detector.
-
Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm).[2][5]
-
Mobile Phase B: Acetonitrile (B52724).[2][5]
-
Gradient: A time-based gradient can be optimized as needed. A starting point could be 5-25% B over 8 minutes.[5]
-
Detection Wavelength: 325 nm.[5]
-
Injection Volume: 5 µL.[5]
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727). Further dilute with the initial mobile phase composition to prepare a series of calibration standards.
-
Sample Preparation (for plant materials): Employ solid-liquid extraction with a solution of methanol and 5% aqueous formic acid (25:75 v/v) using an ultrasonic bath.[5] Filter the extract through a 0.45 µm syringe filter before injection.
3. Method Validation (Abbreviated):
-
Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.
-
Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of a standard solution at different concentrations.
-
Accuracy: Determine by performing recovery studies on spiked samples.
Protocol 2: HPLC-MS/MS Method for the Quantification of this compound in Biological Matrices
This protocol provides a general framework for the sensitive quantification of 1,3-DCQA in plasma, adapted from a pharmacokinetic study.[3]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column is a suitable choice (e.g., Agilent Zorbax SB C18).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient is recommended to ensure good separation.
-
Ionization Mode: ESI in negative mode.[5]
2. Mass Spectrometry Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transition for 1,3-DCQA: m/z 515.2 → 353.0.[3]
-
Optimize other MS parameters such as spray voltage, capillary temperature, and collision energy for maximum sensitivity.
3. Sample Preparation (Plasma):
-
Protein Precipitation: Add a suitable volume of acetonitrile or methanol to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (Alternative): Extract the analytes from plasma using ethyl acetate.[3]
-
Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Section 3: Visualizations
Experimental Workflow for HPLC Quantification
Caption: General experimental workflow for the quantification of this compound using HPLC.
Logical Relationship of Method Development Steps
Caption: Key steps in the development and validation of an HPLC method for 1,3-DCQA.
References
- 1. scispace.com [scispace.com]
- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
Application Notes & Protocols for the Mass Spectrometry Analysis of 1,3-Dicaffeoylquinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring phenolic compound found in various plants and is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As a member of the dicaffeoylquinic acid isomer group, its accurate identification and quantification are crucial for research and development.[1][2] This document provides detailed application notes and protocols for the analysis of 1,3-DCQA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]
I. Quantitative Analysis of this compound in Biological Matrices
This section outlines the parameters for the quantitative analysis of 1,3-DCQA in rat plasma, a common biological matrix for pharmacokinetic studies.
Table 1: LC-MS/MS Parameters for Quantitative Analysis of this compound
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole | [4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | [4] |
| Precursor Ion (m/z) | 515.2 | [3][4] |
| Product Ion (m/z) | 353.0 | [3][4] |
| Internal Standard (IS) | Tinidazole | [4] |
| IS Precursor Ion (m/z) | 246.0 | [3] |
| IS Product Ion (m/z) | 125.8 | [3] |
Table 2: Performance Characteristics of the LC-MS/MS Method
| Parameter | Value | Reference |
| Linear Range | 4.00–96.0 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL | [3][4] |
| Intra-day Precision (RSD%) | < 8.89% | [3][4] |
| Inter-day Precision (RSD%) | < 8.89% | [3][4] |
| Absolute Recovery | > 73.52% | [3][4] |
II. Experimental Protocols
This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in rat plasma.
Protocol 1: Sample Preparation from Rat Plasma
Materials:
-
Rat plasma samples
-
Ethyl acetate (B1210297)
-
Internal Standard (Tinidazole) solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Thaw frozen rat plasma samples at room temperature.
-
To a microcentrifuge tube, add 100 µL of rat plasma.
-
Add the internal standard solution (Tinidazole).
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.[4]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
Chromatographic Conditions:
-
Column: Agilent Zorbax SB C18 column or equivalent reversed-phase C18 column.[1][4]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[1] For a specific application, an isocratic mobile phase of methanol-water-formic acid (70:30:0.1, v/v/v) has been used.[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Gas Temperatures and Flow Rates: Optimize according to the specific instrument.
-
Collision Energy: Optimize to achieve the most stable and abundant product ion signal.
III. Fragmentation Analysis for Isomer Differentiation
The differentiation of dicaffeoylquinic acid isomers is a significant analytical challenge as they share the same molecular weight and elemental composition.[1] Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing these isomers based on their unique fragmentation patterns.[1][6][7]
Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ at m/z 515 undergoes characteristic losses of caffeoyl and quinic acid moieties.[1] The relative abundance of the resulting fragment ions can be used to differentiate the isomers.[1] The ease of removal of a caffeoyl residue has been reported to follow the order: 1 ≈ 5 > 3 > 4.[8][9]
Key Fragment Ions for Dicaffeoylquinic Acids:
-
[M-H]⁻ at m/z 515: The deprotonated molecule of all dicaffeoylquinic acid isomers.[1]
-
m/z 353 [M-H-162]⁻: Represents the loss of one caffeoyl moiety.[10]
-
m/z 191 [quinic acid-H]⁻: Represents the quinic acid moiety.[1]
-
m/z 179 [caffeic acid-H]⁻: Represents the caffeic acid moiety.[1]
-
m/z 173 [dehydrated quinic acid-H]⁻: Results from the neutral loss of water from the quinic acid fragment.[1]
Differences in the relative intensities of these fragment ions in the MS/MS spectra allow for the discrimination of 1,3-DCQA from its other isomers.[6][7]
IV. Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. An LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and 1-O-acetylbritannilactone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of 1,3-Dicaffeoylquinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,3-dicaffeoylquinic acid (1,3-diCQA) and its derivatives. These compounds are of significant interest in drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The following sections detail the chemical synthesis, relevant biological pathways, and experimental workflows.
Chemical Synthesis of this compound Derivatives
The chemical synthesis of this compound involves the selective esterification of quinic acid with two molecules of caffeic acid at the 1- and 3-positions. This requires a strategic use of protecting groups to prevent unwanted side reactions at the other hydroxyl groups of quinic acid. The following protocol is a representative procedure based on established methods for the synthesis of similar caffeoylquinic acid derivatives.
Experimental Protocol: Proposed Synthesis of this compound
This protocol outlines a multi-step chemical synthesis involving the protection of quinic acid, esterification with protected caffeic acid, and subsequent deprotection to yield this compound.
Materials:
-
(-)-Quinic acid
-
p-Toluenesulfonic acid (TsOH)
-
Acetone (dry)
-
Caffeic acid
-
Acetic anhydride (B1165640)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, dry)
-
Dichloromethane (DCM, dry)
-
Triethylamine (B128534) (TEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Step 1: Protection of Quinic Acid
-
To a suspension of (-)-quinic acid (1.0 eq) in dry acetone, add 2,2-dimethoxypropane (2.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected quinic acid derivative by silica gel column chromatography (e.g., hexane:ethyl acetate gradient).
Step 2: Preparation of Protected Caffeoyl Chloride
-
Dissolve caffeic acid (1.0 eq) in pyridine and add acetic anhydride (2.2 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give diacetylcaffeic acid.
-
To a solution of diacetylcaffeic acid (1.0 eq) in dry DCM, add a catalytic amount of dry DMF.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C and then stir at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain diacetylcaffeoyl chloride, which can be used in the next step without further purification.
Step 3: Esterification
-
Dissolve the protected quinic acid from Step 1 (1.0 eq) in dry DCM.
-
Cool the solution to 0 °C and add triethylamine (2.5 eq).
-
Slowly add a solution of diacetylcaffeoyl chloride from Step 2 (2.2 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the protected this compound derivative.
Step 4: Deprotection
-
Dissolve the purified product from Step 3 in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).
-
Stir at room temperature for 2-4 hours to remove the acetonide protecting group.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and add a catalytic amount of sodium methoxide (B1231860) to remove the acetyl groups.
-
Stir at room temperature for 1-2 hours.
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution.
-
Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes typical yields and key characterization data for the synthesis of caffeoylquinic acid derivatives, based on literature reports for analogous compounds. Actual results for the proposed synthesis of 1,3-diCQA may vary.
| Step | Product | Typical Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Protected Quinic Acid | 70-85 | Varies with protecting group | Varies |
| 2 | Diacetylcaffeoyl Chloride | >90 (crude) | Varies | Varies |
| 3 | Protected 1,3-diCQA derivative | 40-60 | Varies | Varies |
| 4 | This compound | 70-90 (deprotection) | Characteristic signals for caffeoyl and quinic acid moieties | [M-H]⁻ at ~515 |
Biological Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways involved in cellular stress responses and neuronal function. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[3] 1,3-diCQA has been shown to activate this pathway, enhancing the cellular defense against oxidative damage.[1][2]
Caption: Activation of the Nrf2 signaling pathway by this compound.
ERK-CREB-BDNF Signaling Pathway
The Extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and Brain-derived neurotrophic factor (BDNF) pathway is critical for neuronal survival, synaptic plasticity, and cognitive function.[4][5] Activation of this pathway is associated with neuroprotective effects. 1,3-diCQA has been reported to activate the ERK-CREB-BDNF signaling cascade, suggesting its potential in the treatment of neurodegenerative diseases.[6]
Caption: The ERK-CREB-BDNF signaling cascade activated by this compound.
Experimental Workflows
General Workflow for Synthesis and Characterization
The synthesis and characterization of this compound derivatives follow a logical progression from starting materials to the purified and validated final product.
Caption: General experimental workflow for the synthesis of 1,3-diCQA derivatives.
Workflow for In Vitro Biological Evaluation
Once synthesized, the biological activity of this compound derivatives can be assessed through a series of in vitro assays.
Caption: Workflow for the in vitro biological evaluation of 1,3-diCQA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of ERK/CREB/BDNF pathway involved in abnormal behavior of neonatally Borna virus-infected rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. BDNF–ERK–CREB signalling mediates the role of miR-132 in the regulation of the effects of oleanolic acid in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture-based assays to investigate the biological activities of 1,3-Dicaffeoylquinic acid (1,3-DCQA). The methodologies outlined below cover the assessment of its cytotoxic, anti-inflammatory, antioxidant, and apoptosis-inducing effects, along with the analysis of key signaling pathways.
Overview of this compound (1,3-DCQA)
This compound is a natural phenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] It has been shown to modulate several key cellular signaling pathways, such as the PI3K/Akt, Raf/ERK, and JAK/STAT pathways, making it a compound of interest for therapeutic development.[2]
Data Presentation: Quantitative Analysis of 1,3-DCQA Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and its isomers in various in vitro models.
Table 1: Cytotoxicity of Dicaffeoylquinic Acid Isomers in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | Not explicitly stated, but showed significant inhibition | 48h | [1] |
| This compound | MCF-7 (Breast Cancer) | MTT | Below 300 µM | 48h | [1] |
| This compound | BV-2 (Microglia) | Nitric Oxide Production | 22.63 µM | 10 mins (pre-incubation) | |
| 3,5-Dicaffeoylquinic acid | MCF-7 (Breast Cancer) | MTT | Below 300 µM | 48h | [1] |
| 3,5-Dicaffeoylquinic acid | MDA-MB-231 (Breast Cancer) | MTT | Below 300 µM | 48h | [1] |
Table 2: Anti-inflammatory and Antioxidant Activity of Dicaffeoylquinic Acid Isomers
| Compound | Assay | Result (IC50 / EC50) | Reference |
| This compound | DPPH Radical Scavenging | Lower than other known antioxidants | [3] |
| This compound | ABTS Radical Scavenging | Lower than other known antioxidants | [3] |
| 3,4-Dicaffeoylquinic acid | DPPH Scavenging Activity | 68.91 µg/mL | [4] |
| 3,4-Dicaffeoylquinic acid | Ferric Reducing Activity | 2.18 µg/mL | [4] |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 µg/mL | [4] |
| 3,5-Dicaffeoylquinic acid | ABTS Radical Scavenging | 0.9974 (TEAC) | [4] |
| 4,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 19.8 µM | [4] |
Experimental Protocols
Cell Culture and General Reagent Preparation
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7), murine microglial cells (BV-2), or other relevant cell lines should be obtained from a reputable cell bank.
-
Culture Medium: Use the recommended culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
1,3-DCQA Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO).[5] Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of 1,3-DCQA on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of 1,3-DCQA (e.g., 10, 20, 50, 100 µM) and a vehicle control (medium with 0.1% DMSO).[3]
-
Incubate the plate for 24 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 1,3-DCQA.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of 1,3-DCQA for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways, such as PI3K/Akt, upon treatment with 1,3-DCQA.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-14-3-3τ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with 1,3-DCQA.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein expression levels.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol quantifies the mRNA expression of inflammatory markers such as COX-2 and iNOS in response to 1,3-DCQA treatment.
Materials:
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| COX-2 | GCTTCGGGAGCACAACAGAG | GGCGACTTCATCAGGCACAG |
| iNOS | CAGCTGGGCTGTACAAACCTT | CATTGCCAAACGTACTGGAT G |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
Procedure:
-
Seed cells in 6-well plates and treat with 1,3-DCQA, with or without an inflammatory stimulus (e.g., LPS).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix, cDNA template, and specific primers for your target genes and a housekeeping gene.
-
Use a standard qPCR cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways reported to be affected by 1,3-DCQA.
Caption: Anti-cancer signaling pathway of 1,3-DCQA in breast cancer cells.
Caption: Antioxidant and neuroprotective pathway of 1,3-DCQA via Nrf2 activation.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Caption: Workflow for cell viability and apoptosis assays.
Caption: Workflow for Western Blot and qPCR analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound targeting 14-3-3 tau suppresses human breast cancer cell proliferation and metastasis through IL6/JAK2/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Animal Models for Studying 1,3-Dicaffeoylquinic Acid Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent phenolic compound found in various plants, has garnered significant scientific interest due to its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, antioxidant, and metabolic benefits. To rigorously evaluate the therapeutic potential of 1,3-DCQA and elucidate its mechanisms of action, a variety of animal models have been employed. This document provides detailed application notes and protocols for the use of these models, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.
I. Animal Models and Therapeutic Areas
A range of animal models has been instrumental in characterizing the effects of this compound and its isomers across different pathological conditions.
Neuroprotection and Neurological Disorders
-
Ovariectomized (OVX) Mice: This model is used to simulate postmenopausal estrogen deficiency, which is a risk factor for depression. Studies have shown that 1,3-DCQA can ameliorate depressive-like behaviors in OVX mice[1][2][3][4].
-
Corticosterone-Induced Depression Model in Mice: Chronic administration of corticosterone (B1669441) induces a state of stress and depressive-like behaviors in mice. This model is valuable for screening potential antidepressant compounds like dicaffeoylquinic acids[5][6][7].
-
Senescence-Accelerated Mouse (SAMP8): The SAMP8 strain is a well-established model for studying age-related cognitive decline and Alzheimer's disease. Dicaffeoylquinic acid derivatives have been investigated for their neuroprotective effects in these mice[8].
Inflammation
-
Carrageenan-Induced Paw Edema in Rats: This is a classic and widely used model of acute inflammation. The injection of carrageenan into the rat paw elicits a localized inflammatory response characterized by edema. Dicaffeoylquinic acids have demonstrated potent anti-inflammatory effects in this model[6][9][10][11][12][13][14].
Metabolic Disorders
-
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a model of type 1 diabetes. Dicaffeoylquinic acids have been shown to exert anti-diabetic effects in STZ-treated rats.
-
Spontaneously Hypertensive Rats (SHR): This inbred rat strain is a model for essential hypertension and can be used to study the metabolic effects of compounds in the context of cardiovascular disease.
II. Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of dicaffeoylquinic acids in various animal models.
Table 1: Neuroprotective Effects of Dicaffeoylquinic Acids
| Animal Model | Compound | Dosage | Treatment Duration | Key Findings | Reference |
| Ovariectomized (OVX) Mice | 1,3-DCQA | 30 mg/kg (oral) | 20 weeks | Marked improvement in forced swimming and tail suspension test immobility. | [1][4] |
| Corticosterone-treated Mice | Dicaffeoylquinic acids | Not specified | Not specified | Reduced depressive behaviors and memory loss. | [5] |
| Senescence-Accelerated Mouse (SAMP8) | 3,5-di-O-CQA | 6.7 mg/kg/day (oral) | 1 month | Improvement in spatial learning and memory in the Morris water maze. | [8] |
Table 2: Anti-inflammatory Effects of Dicaffeoylquinic Acids
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Carrageenan-induced paw edema in rats | 4,5-diCQA | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression of paw edema. | [6] |
| Carrageenan-induced paw edema in rats | Dicaffeoylquinic acid isomers | 25 and 50 mg/kg | Significant inhibition of edema volume. | [10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound.
Ovariectomized (OVX) Mouse Model of Menopausal Depression
Objective: To induce a state of estrogen deficiency mimicking menopause to study the antidepressant-like effects of 1,3-DCQA.
Protocol:
-
Animals: Use female ICR mice (8 weeks old).
-
Surgery: Anesthetize the mice. Perform bilateral ovariectomy by making a small incision on the dorsal midline, locating the ovaries, and ligating the uterine horn and ovarian blood vessels before removal. Suture the muscle and skin layers. A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
Recovery: Allow a recovery period of at least 2 weeks post-surgery to ensure estrogen depletion.
-
Treatment: Administer 1,3-DCQA (e.g., 30 mg/kg) or vehicle orally for the specified duration (e.g., 20 weeks)[1][4].
-
Behavioral Testing: Following the treatment period, perform behavioral tests such as the Forced Swim Test and Tail Suspension Test to assess depressive-like behavior.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue, specifically the hippocampus, for molecular analysis (e.g., Western blotting, immunohistochemistry).
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation in the rat paw to evaluate the anti-inflammatory effects of 1,3-DCQA.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Treatment: Administer 1,3-DCQA or a reference anti-inflammatory drug (e.g., diclofenac (B195802) sodium) orally at various doses (e.g., 5, 10, 20 mg/kg)[9]. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[9].
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Tissue Analysis: After the final measurement, the animals can be euthanized, and the paw tissue can be collected for histological examination or to measure the levels of inflammatory mediators.
Behavioral Tests for Depressive-like Phenotypes
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or climb out.
-
Procedure: Gently place the mouse into the cylinder. The total test duration is typically 6 minutes. Record the duration of immobility during the last 4 minutes of the test[2][15]. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Apparatus: A horizontal bar raised above a surface.
-
Procedure: Suspend the mouse by its tail from the bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The test duration is typically 6 minutes. Record the total duration of immobility during the test[2][16]. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Analysis: A reduction in immobility time suggests an antidepressant-like effect.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus) in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-ERK, CREB, BDNF, nNOS, PI3K, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Signaling Pathways and Visualizations
This compound exerts its effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Neuroprotective Signaling Pathways
1,3-DCQA has been shown to activate pro-survival and neurotrophic pathways in the brain.
Caption: Neuroprotective signaling pathways modulated by 1,3-DCQA.
Anti-inflammatory Signaling Pathways
Dicaffeoylquinic acids inhibit inflammatory responses by targeting the NF-κB and MAPK pathways.
Caption: Anti-inflammatory signaling pathways inhibited by DCQAs.
Antioxidant (Nrf2) Signaling Pathway
1,3-DCQA can induce the expression of antioxidant enzymes through the activation of the Nrf2 pathway.
Caption: Nrf2-mediated antioxidant pathway activated by 1,3-DCQA.
V. Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the effects of this compound in an animal model of a neurological disorder.
Caption: General workflow for in vivo studies of 1,3-DCQA.
References
- 1. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Longitudinal Performance of Senescence Accelerated Mouse Prone-Strain 8 (SAMP8) Mice in an Olfactory-Visual Water Maze Challenge [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tail suspension test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring the Antioxidant Activity of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-diCQA) is a naturally occurring polyphenolic compound recognized for its potent antioxidant properties.[1][2][3] These properties are largely attributed to its chemical structure, which is effective at scavenging free radicals and chelating metal ions.[4] The evaluation of the antioxidant capacity of 1,3-diCQA is crucial for the development of novel therapeutics targeting oxidative stress-related diseases.[4] This document provides detailed protocols for the most common in vitro assays used to measure the antioxidant activity of 1,3-diCQA, a summary of available quantitative data, and visual representations of experimental workflows and relevant signaling pathways.
The antioxidant activity of dicaffeoylquinic acid isomers is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[4][5] Dicaffeoylquinic acids generally exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[4]
Quantitative Data Summary
The antioxidant activity of this compound and its isomers has been quantified using various assays. The following table summarizes available data. It is important to note that direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.
| Isomer | Assay | Result | Unit |
| This compound | DPPH Scavenging Activity | Lower concentration required for inhibition than other known antioxidants | Qualitative |
| This compound | ABTS Radical Scavenging | Lower concentration required for inhibition than other known antioxidants | Qualitative |
| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 | IC50 (µg/mL) |
| 3,5-dicaffeoylquinic acid | ABTS Radical Scavenging | 0.9974 | TEAC |
| 3,5-dicaffeoylquinic acid | FRAP | 3.84 | mmole of Trolox equivalent/g |
| 4,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 19.8 | IC50 (µM) |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.[4][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[7]
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[7][8]
-
This compound (test sample)
-
Positive control (e.g., Ascorbic acid, Trolox)[8]
-
Spectrophotometer or microplate reader[7]
-
96-well microplate or cuvettes[7]
-
Pipettes
Procedure:
-
Preparation of DPPH Solution:
-
Preparation of Test Sample:
-
Prepare a series of dilutions of 1,3-diCQA in a suitable solvent (e.g., methanol or ethanol) to obtain a range of final concentrations.[9]
-
-
Reaction:
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.[4]
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[4]
Materials:
-
ABTS (7 mM)
-
Potassium persulfate (2.45 mM)[4]
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound (test sample)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[4]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
-
Preparation of Test Sample:
-
Prepare various concentrations of the 1,3-diCQA.
-
-
Reaction:
-
Add the test compound to the diluted ABTS•+ solution.[4]
-
-
Incubation:
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).[4]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[4]
-
Caption: Experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[4]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)[4]
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[4]
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)[4]
-
This compound (test sample)
-
Standard (e.g., FeSO₄ or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Reaction:
-
A small volume of the test sample is added to the FRAP reagent.[4]
-
-
Incubation and Measurement:
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[4]
-
Caption: Experimental workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by a free radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation.[12]
Materials:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (free radical initiator)
-
Trolox (standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound (test sample)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[12]
-
Prepare a series of Trolox dilutions to be used as standards.
-
-
Reaction Setup:
-
Initiation and Measurement:
-
Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is then expressed as Trolox equivalents.[13]
-
Caption: Experimental workflow for the ORAC assay.
Signaling Pathway
The antioxidant effects of dicaffeoylquinic acid isomers can be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4]
Caption: Nrf2 signaling pathway activation by this compound.
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. agilent.com [agilent.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the neuroprotective effects of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound with significant therapeutic potential. This document outlines detailed protocols for key in vitro assays to assess its efficacy in mitigating neuronal damage and elucidates the underlying molecular mechanisms, with a focus on the PI3K/Akt and Nrf2 signaling pathways.
Introduction to this compound and its Neuroprotective Potential
This compound is a derivative of caffeic acid and quinic acid found in various plants. Dicaffeoylquinic acids (DCQAs) as a class have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. The neuroprotective properties of DCQAs are attributed to their ability to counteract oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells[1]. 1,3-DCQA, in particular, has been shown to possess potent antioxidant properties by scavenging free radicals[3]. Its therapeutic potential is being explored for neurodegenerative diseases characterized by neuronal loss, such as Alzheimer's and Parkinson's disease.
Data Presentation: Quantitative Effects of Dicaffeoylquinic Acids
The following tables summarize the quantitative data on the neuroprotective effects of dicaffeoylquinic acids from various in vitro studies. It is important to note that while the focus is on 1,3-DCQA, specific quantitative data for this isomer is limited in the current literature for some assays. Therefore, data for other isomers (e.g., 1,5-DCQA and 3,5-DCQA) are included for comparative purposes, suggesting the potential neuroprotective activities of 1,3-DCQA.
Table 1: Effect of Dicaffeoylquinic Acids on Cell Viability (MTT Assay) in Neuronal Cells
| Compound | Cell Line | Neurotoxin | Concentration of Compound | % Increase in Cell Viability (Mean ± SD) | Reference |
| 1,5-Dicaffeoylquinic acid | Primary Cortical Neurons | Aβ(1-42) (40 µM) | 10 µM | 25 ± 3.5 | [4] |
| 1,5-Dicaffeoylquinic acid | Primary Cortical Neurons | Aβ(1-42) (40 µM) | 20 µM | 45 ± 4.2 | [4] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | H₂O₂ | 10 µM | ~30%* | [5] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | Aβ(1-42) | Not specified | Significant neuroprotective effect | [6] |
*Denotes a statistically significant increase compared to the neurotoxin-treated control group. Note: Specific quantitative data for this compound in a neuroprotective MTT assay was not available in the reviewed literature. The data for other isomers suggests a likely protective effect.
Table 2: Effect of Dicaffeoylquinic Acids on Cytotoxicity (LDH Release Assay) in Neuronal Cells
| Compound | Cell Line | Neurotoxin | Concentration of Compound | % Decrease in LDH Release (Mean ± SD) | Reference |
| This compound | C6 Astroglioma | tert-butylhydroperoxide | Not specified | Not specified | [7] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | H₂O₂ | 10 µM | Significant attenuation of neuronal death | [5] |
Note: Quantitative data on the percentage decrease in LDH release for 1,3-DCQA was not explicitly stated in the available literature, though its testing in such assays is mentioned.
Table 3: Effect of Dicaffeoylquinic Acids on Reactive Oxygen Species (ROS) Production
| Compound | Cell Line | Inducer of Oxidative Stress | Concentration of Compound | % Decrease in ROS Levels (Mean ± SD) | Reference |
| This compound | Not specified | Free radicals (hydroxyl, superoxide) | Not specified | Potent scavenging activity | [3] |
| 1,5-Dicaffeoylquinic acid | Astrocytes | OGD/Reperfusion | Not specified | Significant reduction | [8] |
Note: While 1,3-DCQA is a known antioxidant, specific quantitative data from cellular ROS assays like the DCFDA assay were not found. The available information points to its strong radical scavenging properties.
Table 4: Effect of Dicaffeoylquinic Acids on Apoptotic Markers
| Compound | Cell Line | Apoptosis Inducer | Marker | Concentration of Compound | Observation | Reference |
| 1,5-Dicaffeoylquinic acid | Primary Cortical Neurons | Aβ(1-42) | Bax/Bcl-2 Ratio | 20 µM | Decreased Bax/Bcl-2 ratio | [4] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | H₂O₂ | Caspase-3 Activity | 10 µM | Attenuated caspase-3 activation | [5] |
Note: The modulation of apoptosis-related proteins by other DCQA isomers suggests that 1,3-DCQA may also exhibit anti-apoptotic effects.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing the neuroprotective effects of this compound and the key signaling pathways involved in its mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., H₂O₂, Aβ peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ peptide) to the wells and incubate for 24 hours. Include control wells (cells only, cells with neurotoxin only, and cells with 1,3-DCQA only).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
Neuronal cells and culture reagents as in the MTT assay
-
LDH assay kit
-
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release as a percentage of the positive control (cells treated with a lysis buffer).
-
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Materials:
-
Neuronal cells and culture reagents
-
Black, clear-bottom 96-well plates
-
DCFDA solution (10 mM stock in DMSO)
-
H₂O₂ (as a positive control)
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed neuronal cells in a black, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Treat the cells with this compound and/or the ROS-inducing agent (e.g., H₂O₂).
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm at different time points (e.g., 0, 30, 60, 120 minutes).
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Neuronal cells and culture reagents
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
-
-
Protocol:
-
Culture and treat the cells with this compound and the apoptosis-inducing agent in a 6-well plate.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the cell lysates at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate wavelengths (for fluorometric assay).
-
Calculate the fold-increase in caspase-3 activity relative to the control.
-
Western Blot Analysis for Bcl-2 and Bax
This technique is used to determine the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Materials:
-
Neuronal cells and culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture and treat the cells as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software.
-
Calculate the Bcl-2/Bax ratio.
-
Conclusion
This compound demonstrates significant potential as a neuroprotective agent. The protocols detailed in this document provide a robust framework for evaluating its efficacy in various in vitro models of neurodegeneration. Further investigation into its mechanisms of action, particularly the modulation of the PI3K/Akt and Nrf2 signaling pathways, will be crucial for its development as a therapeutic agent for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-dicaffeoylquinic acid protects primary neurons from amyloid β 1-42-induced apoptosis via PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dicaffeoylquinic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in various plants, including artichoke (Cynara scolymus) and Arctium lappa.[1][2] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[3][4] These attributes make 1,3-DCQA a significant molecule of interest in pharmaceutical research and natural product development. Its use as a reference standard is crucial for the accurate identification, quantification, and quality control of botanical extracts and pharmaceutical formulations.
These application notes provide detailed protocols for the use of 1,3-DCQA as a reference standard in common analytical techniques and cellular assays, along with an overview of its relevant biological signaling pathways.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₁₂ |
| Molecular Weight | 516.45 g/mol [5][6] |
| Appearance | White to beige or crystalline solid[6][7] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (2 mg/mL), PBS (pH 7.2, approx. 2 mg/mL), and slightly soluble in ethanol (B145695) (0.2 mg/mL).[5][6][8] |
| Storage (Powder) | Store at -20°C for long-term stability (≥ 4 years).[5][6] |
| Storage (In Solvent) | Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[5] For short-term use, a solution can be stored at -20°C for up to 1 month.[5] Aqueous solutions are not recommended for storage for more than one day.[8] |
| Stability | Generally stable, but isomerization can occur at neutral or basic pH. Di-acyl CQAs, with the exception of 1,3-DCQA, show poor stability at room temperature.[9] |
Analytical Applications: Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is the most common method for the analysis of 1,3-DCQA.
High-Performance Liquid Chromatography (HPLC-PDA)
This protocol provides a general method for the quantification of 1,3-DCQA in plant extracts.
Experimental Workflow for HPLC Analysis
Caption: Workflow for 1,3-DCQA quantification using HPLC.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1,3-DCQA (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 10-100 µg/mL).
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: PDA detector set at the maximum absorbance wavelength of 1,3-DCQA (λmax ≈ 326 nm).[6][8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 1,3-DCQA standards against their known concentrations.
-
Determine the concentration of 1,3-DCQA in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary for Caffeoylquinic Acids by HPLC
| Parameter | 3,4-diCQA | 3,5-diCQA | 4,5-diCQA | 1,3-diCQA | Reference |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.999 | [13] |
| LOD (mg/L or µg/mL) | 0.795 | 0.637 | 0.589 | 0.76 - 5.95 | [11][13] |
| LOQ (mg/L or µg/mL) | 2.386 | 1.910 | 1.766 | 2.29 - 18.02 | [11][13] |
| Recovery (%) | 95.6-102.3 | 95.6-102.3 | 95.6-102.3** | Not Specified | [14] |
*Values for 1,3-diCQA are presented as a range as reported in a study validating a method for multiple caffeoylquinic acids. **Recovery data is for a mixture of caffeoylquinic acids, specific values for each isomer were not detailed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of 1,3-DCQA, especially in complex matrices.
Protocol:
-
Sample and Standard Preparation: Follow the same procedure as for HPLC-PDA analysis.
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a UHPLC system with a C18 column for efficient separation.
-
Mobile Phase: Similar to HPLC, using formic acid as a modifier to enhance ionization.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred.
-
MS/MS Fragmentation: The parent ion [M-H]⁻ at m/z 515 is fragmented to produce characteristic daughter ions. A key fragment is observed at m/z 353, corresponding to the loss of a caffeoyl moiety.[15] Further fragmentation can help distinguish between different dicaffeoylquinic acid isomers.[][17]
-
Biological Applications: In Vitro Assays
1,3-DCQA is known to modulate several cellular processes. The following are example protocols for assessing its biological activity.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 1,3-DCQA (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at approximately 540-590 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways Modulated by this compound
1,3-DCQA exerts its biological effects by modulating key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
1,3-DCQA has been shown to activate the PI3K/Akt pathway, which is crucial for promoting cell survival and proliferation.[3]
Caption: Activation of the PI3K/Akt pathway by 1,3-DCQA.
ERK-CREB-BDNF Signaling Pathway
In neuronal cells, 1,3-DCQA can activate the ERK-CREB-BDNF pathway, which is involved in neuronal survival and synaptic plasticity.[20]
Caption: 1,3-DCQA-mediated activation of the ERK-CREB-BDNF pathway.
IL-6/JAK2/PI3K Signaling Pathway
1,3-DCQA has been shown to inhibit metastatic cascades in breast cancer cells through the IL-6/JAK2/PI3K pathway.[21]
Caption: Inhibition of the IL-6/JAK2/PI3K pathway by 1,3-DCQA.
Conclusion
This compound is a vital reference standard for the accurate analysis of natural products and pharmaceutical ingredients. The protocols and data presented herein provide a framework for its effective use in both analytical and biological research settings. Understanding its physicochemical properties, analytical behavior, and effects on cellular signaling pathways is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Activation of ERK/CREB/BDNF pathway involved in abnormal behavior of neonatally Borna virus-infected rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digituma.uma.pt [digituma.uma.pt]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dicaffeoylquinic Acid Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in various solvents. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.[2]
Q2: In which solvents is this compound soluble?
A: this compound is soluble in several organic solvents and aqueous buffers. The approximate solubilities are as follows:
-
Dimethyl sulfoxide (B87167) (DMSO): 5 mg/mL[1] to 100 mg/mL[3]
-
Dimethylformamide (DMF): 2 mg/mL[1]
-
Ethanol: 0.2 mg/mL[1]
-
Phosphate-buffered saline (PBS, pH 7.2): Approximately 2 mg/mL[1]
It is also soluble in methanol (B129727) and mixtures of methanol and water.
Q3: How stable is this compound in aqueous solutions?
A: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The stability of dicaffeoylquinic acids, in general, is known to decrease with an increase in pH.[4]
Q4: What are the main factors that affect the stability of this compound in solution?
A: The stability of this compound in solution is primarily affected by temperature, light, and the type of solvent used.[5] Dicaffeoylquinic acids, in general, show poor stability under room temperature storage conditions, although 1,3-DCQA is noted to be more stable than other di-acyl isomers.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of 1,3-DCQA in solution. | The solution was stored at room temperature or exposed to light. | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C in a dark, airtight container. For organic stock solutions, storage at -20°C or -80°C is recommended for longer periods.[3] |
| The pH of the aqueous buffer is neutral or basic. | Caffeoylquinic acids are generally more stable under acidic conditions.[5] If the experimental design allows, consider using a buffer with a slightly acidic pH. | |
| Inconsistent results in bioassays. | Degradation of 1,3-DCQA in the stock solution or final dilution. | Always use freshly prepared dilutions from a properly stored stock solution. When diluting a stock in an organic solvent into an aqueous buffer, ensure the final concentration of the organic solvent is minimal to avoid physiological effects and potential precipitation.[1] |
| Isomerization of 1,3-DCQA to other dicaffeoylquinic acid isomers. | Analyze the solution using a validated HPLC method to check for the presence of isomers. Isomerization can be influenced by pH and temperature.[5] | |
| Broad or tailing peaks during HPLC analysis. | Poor solubility or precipitation of 1,3-DCQA in the mobile phase. | Ensure the mobile phase composition is suitable for maintaining the solubility of 1,3-DCQA. A common mobile phase for analysis is a gradient of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[6] |
| Interaction of the compound with the stationary phase. | Use a high-quality reversed-phase C18 column.[6] Ensure proper column equilibration and washing between injections. | |
| Difficulty dissolving 1,3-DCQA. | Use of an inappropriate solvent. | Refer to the solubility data. For aqueous solutions, preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer is a common practice.[1] |
| The compound has absorbed moisture (especially for DMSO). | Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[3] |
Quantitative Stability Data
The stability of this compound can vary significantly depending on the solvent and storage conditions. The table below summarizes the degradation of 1,3-DCQA in different solvents when stored in a transparent bottle at room temperature.
| Solvent | Degradation (%) | Conditions | Reference |
| 50% (v/v) Aqueous Methanol | 6.89% | Stored in a transparent glass bottle at room temperature. | [5] |
| 100% Methanol | 11.93% | Stored in a transparent glass bottle at room temperature. | [5] |
Note: Dicaffeoylquinic acids were found to be relatively stable when stored at 4°C in brown glass bottles.[5]
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of 1,3-DCQA in a specific solvent under defined conditions using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).
1. Materials and Reagents:
-
This compound (≥98% purity)[1]
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or acetic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a PDA detector and a reversed-phase C18 column[6]
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 1,3-DCQA in the chosen solvent (e.g., 1 mg/mL in methanol).
-
From the stock solution, prepare working solutions at a known concentration (e.g., 100 µg/mL) in the solvent(s) to be tested.
3. Stability Study Design:
-
Divide the working solutions into different storage conditions (e.g., 4°C in the dark, room temperature with light exposure, room temperature in the dark).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution for HPLC analysis.
4. HPLC-PDA Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 5% B to 95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelengths for 1,3-DCQA, which are approximately 222, 248, and 326 nm.[1]
5. Data Analysis:
-
Quantify the peak area of 1,3-DCQA at each time point.
-
Calculate the percentage of 1,3-DCQA remaining at each time point relative to the initial concentration (time 0).
-
The degradation percentage can be calculated as: ((Initial Peak Area - Peak Area at time t) / Initial Peak Area) * 100.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy this compound | 19870-46-3 | >98% [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Dicaffeoylquinic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, focusing on the stability and degradation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of dicaffeoylquinic acids?
A1: The stability of diCQAs is primarily affected by temperature, pH, and light exposure.[1] High temperatures, neutral to alkaline pH, and UV light can all significantly accelerate degradation.[1][2][3]
Q2: Which are more stable, mono- or dicaffeoylquinic acids?
A2: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same conditions.[1][4] The increased number of ester linkages in diCQAs makes them more susceptible to hydrolysis and intramolecular acyl migration.
Q3: What are the main degradation pathways for dicaffeoylquinic acids?
A3: The three major degradation pathways for diCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core, leading to the formation of various diCQA isomers.[1] Hydrolysis results in the cleavage of the ester bonds, yielding caffeic acid and mono-caffeoylquinic acids. Methylation can also occur, leading to the formation of methylated derivatives.
Q4: How does pH affect the stability and degradation pathway of diCQAs?
A4: Dicaffeoylquinic acids are most stable in acidic conditions (pH 1.5-3).[3] As the pH increases towards neutral and alkaline, the rates of both isomerization and hydrolysis increase significantly.[2][3][5] Neutral to alkaline conditions facilitate the deprotonation of hydroxyl groups, which can then act as nucleophiles, promoting intramolecular acyl migration (isomerization).[6] Under strongly alkaline conditions, hydrolysis to caffeic acid and quinic acid becomes more predominant.
Q5: What are the primary degradation products of 3,5-diCQA?
A5: Under neutral to alkaline conditions, 3,5-diCQA readily isomerizes to form 3,4-diCQA and 4,5-diCQA.[1][7] Through hydrolysis, it can also degrade to 3-caffeoylquinic acid and 5-caffeoylquinic acid, though 3-caffeoylquinic acid is often the more abundant mono-CQA product.[5]
Q6: Can enzymes in biological samples degrade diCQAs?
A6: Yes, esterases present in biological matrices, such as those from the gut microbiome, can hydrolyze the ester bonds of diCQAs. This enzymatic degradation typically results in the formation of mono-caffeoylquinic acids and caffeic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of diCQA stability and degradation.
| Problem | Potential Cause | Solution |
| Unexpected peaks in chromatogram, suggesting isomerization. | High pH of sample or mobile phase: Neutral or alkaline conditions promote rapid acyl migration.[1][3] | Maintain an acidic pH (ideally below 4) for all solutions, including extraction solvents, sample diluents, and HPLC mobile phases. The use of 0.1% formic or phosphoric acid is common.[3] |
| High temperature: Elevated temperatures during sample preparation, extraction, or in the autosampler can induce thermal isomerization.[1][3] | Use low-temperature extraction methods and a cooled autosampler. Minimize exposure of samples to heat at all stages.[3] | |
| Prolonged sample processing or storage: Long extraction times or extended storage, even at moderate temperatures, can lead to isomerization.[3] | Minimize sample preparation and analysis time. Store extracts and stock solutions at low temperatures (-20°C to -80°C) and protect them from light.[3] | |
| Low recovery of diCQAs. | Degradation during sample preparation: Hydrolysis or isomerization can lead to a decrease in the parent diCQA concentration. | Follow the stability recommendations above (acidic pH, low temperature, light protection). Consider adding antioxidants like ascorbic acid or epigallocatechin gallate to improve stability.[2] |
| Adsorption to container surfaces: diCQAs can adsorb to glass or certain plastic surfaces. | Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption. | |
| Incomplete extraction: The chosen solvent or extraction conditions may not be optimal for your sample matrix. | Optimize the extraction procedure, including solvent composition, temperature, and time, to ensure efficient extraction. | |
| Inconsistent or non-reproducible results in enzymatic assays. | Instability of diCQA in assay buffer: The pH of the enzyme's optimal buffer may promote chemical degradation of the diCQA substrate, confounding the measurement of enzymatic activity. | Run a control experiment without the enzyme at the same pH, temperature, and time to quantify the extent of non-enzymatic degradation. Subtract this from the degradation observed in the presence of the enzyme. |
| Presence of esterase inhibitors in the sample matrix: Some biological samples may contain endogenous inhibitors of esterases. | Perform a spike-and-recovery experiment with a known amount of diCQA to assess for matrix effects. Sample cleanup or dilution may be necessary. | |
| Enzyme instability or inactivity: Improper storage or handling of the esterase can lead to loss of activity. | Follow the manufacturer's instructions for enzyme storage and handling. Ensure the assay conditions (pH, temperature) are optimal for the specific enzyme being used. | |
| Peak tailing or broad peaks in HPLC analysis. | Secondary interactions with the stationary phase: The phenolic hydroxyl and carboxylic acid groups of diCQAs can interact with the silica (B1680970) backbone of the column. | Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress the ionization of these groups. |
| Column overload: Injecting too high a concentration of the sample can saturate the column. | Reduce the injection volume or dilute the sample. |
Data Presentation
Table 1: Thermal Degradation of Dicaffeoylquinic Acid Isomers in 50% (v/v) Aqueous Methanol (B129727) at Room Temperature After 7 Days
| Dicaffeoylquinic Acid Isomer | Degradation (%) |
| 3,4-diCQA | 7.82 |
| 3,5-diCQA | 7.03 |
| 4,5-diCQA | 10.08 |
| Data sourced from[2] |
Table 2: Thermal Stability of 3,5-dicaffeoylquinic acid at 100°C
| Heating Time (minutes) | Remaining 3,5-diCQA (%) | Formation of 3,4-diCQA and 4,5-diCQA |
| 0 | 100 | - |
| 10 | ~70 | Increased |
| 30 | ~42 | Further Increased |
| 60 | ~34 | Continued to Increase |
| Data interpreted from[7] |
Experimental Protocols
Protocol 1: Analysis of diCQA Degradation by HPLC-DAD
This protocol provides a general method for monitoring the degradation of diCQAs under various conditions (e.g., different pH, temperatures).
1. Materials and Reagents:
-
Dicaffeoylquinic acid standard(s)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Buffers of desired pH (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)
-
HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the diCQA standard in methanol.
-
For the degradation study, dilute the stock solution in the desired buffer or solvent to a final concentration suitable for HPLC analysis.
-
Incubate the samples under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points, withdraw an aliquot of the sample.
-
If necessary, stop the reaction by adding an equal volume of acidified methanol (e.g., with 0.2% formic acid) and placing the sample on ice.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 320-330 nm
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 15%) and increases to a higher percentage over 30-40 minutes to elute the diCQAs and their degradation products.
4. Data Analysis:
-
Identify and quantify the parent diCQA and any degradation products by comparing their retention times and UV spectra with those of authentic standards.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation kinetics.
Protocol 2: In Vitro Enzymatic Hydrolysis of diCQAs using Esterase
This protocol outlines a method to assess the enzymatic degradation of diCQAs by an esterase.
1. Materials and Reagents:
-
Dicaffeoylquinic acid substrate
-
Esterase enzyme (e.g., from porcine liver or a specific microbial source)
-
Assay buffer with the optimal pH for the chosen esterase (e.g., phosphate buffer, pH 7.0)
-
Stop solution (e.g., 10% trichloroacetic acid or an organic solvent like acetonitrile)
-
HPLC system for analysis (as described in Protocol 1)
2. Enzyme Assay:
-
Prepare a solution of the diCQA substrate in the assay buffer.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a known amount of the esterase enzyme.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30, 60, 120 minutes).
-
Control Reactions:
-
No-enzyme control: Incubate the substrate in the assay buffer without the enzyme to measure non-enzymatic degradation.
-
No-substrate control: Incubate the enzyme in the assay buffer without the substrate to check for any interfering peaks from the enzyme preparation.
-
-
At each time point, terminate the reaction by adding the stop solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter for HPLC analysis.
3. Data Analysis:
-
Quantify the decrease in the diCQA substrate and the formation of hydrolysis products (e.g., caffeic acid, monoCQAs) using HPLC.
-
Calculate the rate of enzymatic hydrolysis, correcting for any degradation observed in the no-enzyme control.
Mandatory Visualization
Caption: Major degradation pathways of dicaffeoylquinic acids.
Caption: A typical experimental workflow for studying diCQA degradation.
Caption: A logical workflow for troubleshooting diCQA degradation issues.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ohsu.edu [ohsu.edu]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Dicaffeoylquinic Acid Isomerization
For researchers, scientists, and drug development professionals, maintaining the stability of dicaffeoylquinic acids (diCQAs) is critical for accurate experimental results and the development of effective pharmaceuticals. Isomerization, the process by which one isomer is converted into another, is a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of diCQAs during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dicaffeoylquinic acid isomerization and why is it a concern?
Q2: What are the primary factors that cause the isomerization of diCQAs?
A2: The main factors that induce the isomerization of diCQAs are:
-
pH: Neutral to basic conditions (pH > 7) significantly accelerate isomerization.[1][7][8] DiCQAs are most stable in acidic environments.[2][7]
-
Temperature: Elevated temperatures promote acyl migration.[1][2][9] Mono-caffeoylquinic acids are generally more heat-stable than diCQAs.[2][9]
-
Light: Exposure to light, especially UV radiation, can cause both trans-cis isomerization and degradation of diCQAs.[1][6][9]
Q3: How can I prevent diCQA isomerization during extraction?
A3: To minimize isomerization during extraction, it is crucial to control the factors mentioned above. Key recommendations include:
-
Maintain an acidic pH: Acidify your extraction solvent with a weak acid like formic acid (e.g., 0.1%) to maintain a pH between 1.5 and 3.[1]
-
Use low temperatures: Employ low-temperature extraction methods. If heating is necessary, use the lowest effective temperature for the shortest possible duration.[1][9]
-
Protect from light: Use amber glassware or wrap your extraction vessels in aluminum foil to prevent light exposure.[1][10]
-
Optimize extraction time: Shorter extraction times reduce the exposure of diCQAs to potentially destabilizing conditions.[1]
Q4: What are the best practices for storing diCQA standards and extracts?
A4: Proper storage is essential to maintain the integrity of your diCQA samples. For long-term storage, keep standards and extracts at -20°C or -80°C in airtight, amber containers to protect them from light and air.[1][10][11] For short-term storage, refrigeration at 4°C is acceptable.[1][9] It is also advisable to store solutions in an acidified solvent.[1] If preparing stock solutions, it is best to make them fresh on the day of use; otherwise, store them in tightly sealed vials at -20°C for no longer than two weeks.[10]
Q5: Can the choice of solvent affect diCQA stability?
A5: Yes, the solvent can influence diCQA stability. For instance, diCQAs tend to degrade more readily in 100% methanol (B129727) compared to a 50% methanol/water mixture.[1][9] The ideal solvent system should be determined empirically to balance extraction efficiency with compound stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant isomerization observed in the final extract. | High pH during extraction. | Maintain an acidic pH (1.5-3) by adding a weak acid like 0.1% formic acid to the extraction solvent.[1] |
| Elevated extraction temperature. | Use low-temperature extraction methods or optimize for the lowest effective temperature and shortest duration if heat is required.[1] | |
| Prolonged light exposure. | Protect samples from light at all stages using amber glassware or aluminum foil.[1] | |
| Inconsistent or non-reproducible results. | Fluctuations in experimental conditions. | Tightly control and maintain consistency in temperature, pH, light exposure, and solvent composition across all experiments.[2] |
| Instability of standard solutions. | Prepare fresh standard solutions daily or store them appropriately for a limited time (e.g., -20°C for up to two weeks).[2][10] | |
| Low recovery of diCQAs. | Degradation during sample processing. | Minimize exposure to high temperatures and light throughout sample preparation and analysis.[2] |
Data on diCQA Stability
The following tables summarize quantitative data on the degradation of various diCQA isomers under different conditions.
Table 1: Thermal Stability of diCQAs in 50% (v/v) Aqueous Methanol (Stored in Brown Bottle for 7 Days)
| Compound | Degradation at Room Temperature (~25°C) | Degradation at 4°C |
| 3,5-diCQA | 7.03% | Minimal |
| 3,4-diCQA | 7.82% | Minimal |
| 4,5-diCQA | 10.08% | Minimal |
Data sourced from a study on the stability of caffeoylquinic acids.[7][9]
Table 2: Photo-Stability of diCQAs at Room Temperature (Stored in Transparent Glass for 7 Days)
| Compound | Degradation in 50% Methanol Solution | Degradation in 100% Methanol Solution |
| 3,5-diCQA | 14.43% | 17.44% |
| 3,4-diCQA | 17.44% | 33.25% |
| 4,5-diCQA | 18.02% | 44.96% |
Data sourced from a study on the stability of caffeoylquinic acids.[9]
Experimental Protocols
Protocol 1: Low-Temperature, Acidified Extraction to Minimize Isomerization
This protocol is designed to extract diCQAs from plant material while minimizing isomerization.
1. Sample Preparation:
- Lyophilize and grind the plant material to a fine powder.
2. Solvent Preparation:
- Prepare an extraction solvent of 50% methanol in water (v/v).
- Add 0.1% formic acid to the solvent to achieve an acidic pH.
- Pre-cool the solvent to 4°C.
3. Extraction:
- Add the powdered plant material to the pre-cooled extraction solvent in an amber flask or a flask wrapped in aluminum foil.
- Agitate the mixture on an orbital shaker at a low speed for 2-4 hours at 4°C.
4. Separation and Storage:
- Centrifuge the mixture at 4°C to pellet the solid material.
- Filter the supernatant through a 0.22 µm filter.
- For immediate analysis, transfer the extract to an amber HPLC vial. For long-term storage, store the extract at -80°C.[1]
Protocol 2: Monitoring diCQA Isomerization using HPLC-PDA
This protocol provides a method to analyze and quantify diCQA isomers.
1. Chromatographic System:
- An HPLC or UHPLC system equipped with a photodiode array (PDA) detector.
2. Chromatographic Conditions:
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the diCQA isomers. The specific gradient should be optimized for the particular column and isomers of interest.
- Flow Rate: As recommended for the column dimensions.
- Column Temperature: Maintain a constant temperature, for example, 40°C.[12]
- Detection Wavelength: Monitor at 325 nm for diCQAs.[12]
3. Sample Preparation:
- Dilute the extracts or standards in the initial mobile phase composition.
- Filter all samples through a 0.22 µm syringe filter before injection.[12]
4. Analysis:
- Inject the sample and record the chromatogram.
- Identify and quantify the different diCQA isomers based on their retention times and peak areas compared to certified reference standards.
Visualizations
Caption: Acyl migration mechanism of diCQA isomerization.
Caption: Workflow for preventing diCQA isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ohsu.edu [ohsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1,3-Dicaffeoylquinic Acid Extraction Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of 1,3-Dicaffeoylquinic acid (1,3-DCQA).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the extraction yield of this compound?
A1: The extraction yield of 1,3-DCQA is primarily influenced by the choice of extraction method, solvent composition, temperature, extraction time, and the pH of the extraction medium. The stability of 1,3-DCQA is also a critical consideration, as it can degrade or isomerize under certain conditions, leading to lower yields.
Q2: Which extraction methods are most effective for this compound?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[1] These advanced methods often result in higher yields in shorter extraction times and with reduced solvent consumption.[1]
Q3: What is the optimal solvent for extracting this compound?
A3: this compound is soluble in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide.[2] Aqueous mixtures of ethanol or methanol (B129727) are commonly used for extraction from plant materials.[3] The optimal solvent composition depends on the specific plant matrix and extraction technique. For instance, a study on the extraction of polyphenols from Lonicera japonica found a 57% ethanol concentration to be optimal for maximizing the yield.[4]
Q4: How does temperature affect the stability and extraction of this compound?
A4: Higher temperatures can increase the solubility and diffusion rate of 1,3-DCQA, potentially improving extraction efficiency. However, elevated temperatures can also lead to its degradation and isomerization.[5][6] For example, dicaffeoylquinic acids are more stable at 4°C compared to room temperature.[6] Therefore, it is crucial to optimize the temperature to balance extraction efficiency and compound stability.
Q5: What is the impact of pH on the stability of this compound during extraction?
A5: Dicaffeoylquinic acids, including 1,3-DCQA, are generally more stable under acidic conditions.[6] At neutral and basic pH values, isomerization and degradation can occur more rapidly.[6][7] Therefore, maintaining a slightly acidic pH during extraction can help preserve the integrity of the molecule.
Q6: Can this compound isomerize during extraction, and how can this be minimized?
A6: Yes, 1,3-DCQA can isomerize to other dicaffeoylquinic acid isomers, such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, particularly at elevated temperatures and neutral or basic pH.[5][7] To minimize isomerization, it is recommended to use lower extraction temperatures, shorter extraction times, and maintain an acidic environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inefficient extraction method. 2. Suboptimal solvent composition. 3. Insufficient extraction time or temperature. 4. Degradation of 1,3-DCQA during extraction. | 1. Switch to a more efficient method like UAE or MAE. 2. Optimize the solvent-to-water ratio (e.g., ethanol-water mixtures). 3. Systematically optimize time and temperature for your specific plant material. 4. Use lower temperatures, shorter extraction times, and ensure an acidic extraction environment. Protect from light. |
| Inconsistent Results | 1. Variation in plant material. 2. Inconsistent extraction parameters. 3. Degradation of the compound in the extract upon storage. | 1. Ensure uniform particle size and moisture content of the plant material. 2. Precisely control all extraction parameters (time, temperature, solvent ratio, etc.). 3. Store extracts at low temperatures (e.g., -20°C or -80°C) and protect from light.[8] Aqueous solutions should not be stored for more than a day.[2] |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds. 2. Degradation products of 1,3-DCQA. | 1. Use a more selective solvent system. 2. Employ post-extraction purification techniques like solid-phase extraction (SPE) or preparative HPLC. 3. Minimize degradation by optimizing extraction conditions (see "Low Extraction Yield"). |
| Isomerization of 1,3-DCQA | 1. High extraction temperature. 2. Prolonged extraction time. 3. Neutral or alkaline pH of the extraction solvent. | 1. Reduce the extraction temperature. 2. Shorten the extraction duration. 3. Acidify the extraction solvent (e.g., with formic acid or acetic acid). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~0.2 mg/mL | [2] |
| DMSO | ~5 mg/mL | [2] |
| Dimethyl formamide | ~2 mg/mL | [2] |
| PBS (pH 7.2) | ~2 mg/mL | [2] |
Table 2: Influence of Extraction Parameters on Dicaffeoylquinic Acid Yield and Stability
| Parameter | Effect on Yield | Effect on Stability | Recommendations |
| Temperature | Increases with temperature up to an optimal point, then may decrease due to degradation. | Decreases with increasing temperature.[5][6] | Optimize for the lowest effective temperature. For example, optimal extraction of 3,5-diCQA from chicory roots was found at 95°C using ASE.[9] |
| Time | Increases with time up to a plateau. | Prolonged exposure can lead to degradation and isomerization.[5] | Minimize extraction time once the optimal yield is reached. |
| Solvent | A mixture of alcohol (ethanol or methanol) and water is often optimal.[3] | More stable in acidic aqueous solutions. Degradation can occur in pure methanol.[10] | Optimize the alcohol-to-water ratio. Consider adding a small amount of acid (e.g., 0.1% formic acid). |
| pH | Not a direct factor for yield but crucial for stability. | More stable in acidic conditions. Isomerization and degradation increase at neutral and basic pH.[6][7] | Maintain a slightly acidic pH during extraction. |
| Light | No direct effect on yield. | Can cause degradation. | Protect samples from light during extraction and storage.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare the optimized extraction solvent. A common starting point is a 50-70% ethanol-in-water solution, slightly acidified with formic or acetic acid (e.g., to pH 3-4).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a controlled temperature (e.g., 40-60°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Separation: After sonication, separate the solid material from the liquid extract by centrifugation (e.g., 4000 rpm for 10 minutes) or filtration.
-
Collection and Storage: Collect the supernatant (the extract). For immediate analysis, filter through a 0.45 µm syringe filter. For storage, keep in an amber vial at -20°C or below.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and requires a dedicated microwave extraction system.
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Solvent Preparation: Prepare the optimized extraction solvent as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 0.5 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent at the desired solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 300-800 W), temperature (e.g., 60-100°C), and time (e.g., 5-15 minutes).
-
-
Cooling and Separation: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Separate the extract from the solid residue by filtration or centrifugation.
-
Collection and Storage: Collect and store the extract as described in the UAE protocol.
Mandatory Visualization
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. aktpublication.com [aktpublication.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Optimization of extraction method and HPLC analysis of six caffeoylquinic acids in Pluchea indica leaves from different provenances in Thailand – ScienceOpen [scienceopen.com]
- 4. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts [mdpi.com]
- 10. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Dicaffeoylquinic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of dicaffeoylquinic acid (diCQA) isomers. Dicaffeoylquinic acids are positional isomers with very similar physicochemical properties, making their separation chromatographically challenging.[1] This guide provides troubleshooting advice and detailed protocols to help you achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate dicaffeoylquinic acid isomers?
A1: Dicaffeoylquinic acid isomers, such as 3,5-diCQA and 4,5-diCQA, are positional isomers, meaning they share the same molecular formula and mass.[1] Their structural similarity results in very close physicochemical properties, making them difficult to resolve with standard chromatographic techniques.[1] Furthermore, each positional isomer can also exist as cis and trans geometrical isomers, adding another layer of complexity to the separation.[1]
Q2: Can I use mass spectrometry (MS) alone to distinguish between co-eluting diCQA isomers?
A2: While mass spectrometry is crucial for identification, it cannot easily differentiate between isomers that co-elute.[1] This is because they produce identical or very similar fragmentation patterns in MS/MS experiments.[1][2] Therefore, a robust HPLC method that can effectively separate the isomers before they enter the mass spectrometer is essential for accurate identification and quantification.[1]
Q3: What are the most critical factors to consider when developing a separation method for diCQA isomers?
A3: The successful separation of diCQA isomers hinges on the careful optimization of several parameters. The most influential factors are:
-
Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are widely used, phenyl-based columns (e.g., Phenyl-Hexyl or Biphenyl) often provide different selectivity due to π-π interactions with the aromatic rings of the analytes.[1][3][4]
-
Mobile Phase Composition: The type of organic modifier (e.g., methanol (B129727) vs. acetonitrile) and the use of an acidifier (e.g., 0.1% formic acid) can significantly alter selectivity and elution order.[1][3]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Optimizing temperature can improve peak shape and resolution.[1][3]
-
Gradient Profile: A shallow gradient is often necessary to enhance the separation of these closely related isomers.[1]
Q4: My chromatogram shows a single, symmetrical peak. How can I be sure it's not due to co-elution?
A4: Visual inspection of a chromatogram is often insufficient to detect co-elution.[5] To confirm peak purity, it is highly recommended to use a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[5] A DAD can assess the spectral homogeneity across the peak, while an MS can detect different mass-to-charge ratios within a single chromatographic peak, thus confirming the presence of multiple components.[5]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of diCQA isomers in a question-and-answer format.
Problem: Poor or No Resolution Between diCQA Isomer Peaks
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: The choice of organic solvent is a critical first step.[3] Methanol, being a weaker eluent than acetonitrile, can promote longer retention times and potentially improve the resolution of aromatic compounds like diCQAs.[3] Also, try reducing the percentage of the organic component in your mobile phase to increase the retention factor and enhance separation.[3]
-
-
Possible Cause: The gradient is too steep.
-
Possible Cause: The column chemistry is not suitable.
-
Solution: If mobile phase optimization is insufficient, consider changing the stationary phase.[3][5] Phenyl-Hexyl or Biphenyl columns can offer alternative selectivity compared to standard C18 columns due to potential π-π interactions.[1][3] It is often beneficial to screen both C18 and phenyl-based columns.[3]
-
-
Possible Cause: The column temperature is not optimal.
Problem: Peak Tailing or Broad Peaks for All Isomers
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase is acidified, for example, with 0.1% formic acid or phosphoric acid.[1] This suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups on the diCQA molecules, minimizing unwanted interactions with residual silanols on the silica-based stationary phase.[1]
-
-
Possible Cause: Sample overload.
-
Possible Cause: Column degradation or contamination.
Problem: Shifting Retention Times Between Runs
-
Possible Cause: Inadequate column equilibration.
-
Possible Cause: Changes in mobile phase composition.
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
Data Presentation
The selection of the HPLC column and mobile phase significantly influences the separation and even the elution order of diCQA isomers.[1] The following tables summarize findings from various studies to aid in method development.
Table 1: Influence of Column Chemistry and Organic Modifier on Elution Order of diCQA Isomers
| Column Type | Organic Modifier | Elution Order | Reference |
| Phenyl-Hexyl | Acetonitrile | 3,4-diCQA < 3,5-diCQA < 4,5-diCQA | [1] |
| C18 | Acetonitrile | 3,4-diCQA < 4,5-diCQA < 3,5-diCQA | [1] |
| Biphenyl | Methanol | 3-CQA < 5-CQA < 4-CQA | [4] |
| C18 | Methanol | 3-CQA < 4-CQA < 5-CQA | [4] |
Note: CQA refers to caffeoylquinic acid isomers, which are structurally related to diCQA isomers and show similar chromatographic behavior dependencies.
Table 2: General HPLC Method Parameters for diCQA Isomer Separation
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 5 µm) | Offers alternative selectivity to C18 through π-π interactions.[1][4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier suppresses ionization of analytes, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Choice of organic modifier alters selectivity.[1][3] |
| Gradient | Shallow, e.g., 15% to 40% B over 15-20 minutes | Improves resolution of closely eluting isomers.[1] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical separations.[1] |
| Column Temp. | 30°C - 60°C | Higher temperatures can improve resolution and peak shape.[3] |
| Detection (UV) | 325 nm | Wavelength of maximum absorbance for diCQAs.[1] |
| Detection (MS) | Negative Ion ESI; Monitor [M-H]⁻ at m/z 515 | Provides high sensitivity and molecular weight confirmation.[1] |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of 3,5-diCQA and 4,5-diCQA
This protocol provides a starting point for developing a separation method. Optimization will likely be required for your specific instrument and standards.[1]
-
System: HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution Program:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: Linear gradient from 15% to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Return to 15% B
-
26-35 min: Re-equilibration at 15% B
-
-
-
Detection:
-
Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile/Water). Filter all samples through a 0.22 µm syringe filter before injection.[1]
Protocol 2: Sample Preparation for Analysis of diCQAs from Plant Material
-
Extraction Solvent: A mixture of 60% (v/v) methanol in water is often effective for extracting phenolic compounds, including diCQAs.[4]
-
Extraction Procedure:
-
Weigh a known amount of dried, ground plant material.
-
Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Sonication or shaking can be used to improve extraction efficiency.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor separation of diCQA isomers.
Caption: Factors influencing the HPLC separation of dicaffeoylquinic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Peak Resolution in 1,3-Dicaffeoylquinic Acid Chromatography
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of 1,3-Dicaffeoylquinic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution when analyzing this compound and its isomers?
Poor peak resolution in the analysis of dicaffeoylquinic acid (diCQA) isomers, including 1,3-diCQA, is often due to their structural similarities. These compounds are frequently present as a mixture of positional and geometric (cis/trans) isomers with very close physicochemical properties, making them difficult to separate.[1] Key contributing factors include co-elution with other isomers, peak tailing, and peak broadening.
Q2: How critical is the choice of the organic modifier in the mobile phase for achieving good separation?
The choice of organic solvent in the mobile phase is a critical factor for achieving selectivity between diCQA isomers.[2] For these specific compounds, methanol (B129727) has been shown to provide better separation compared to acetonitrile.[3] Methanol's weaker eluent strength can lead to longer retention times for aromatic compounds, which often improves resolution.[2][3]
Q3: What type of HPLC column is recommended for this compound analysis?
The selection of the stationary phase is crucial for the separation of diCQA isomers. While standard C18 columns can be used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide different and potentially better selectivity.[1] This is attributed to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[1]
Q4: How does column temperature influence the separation of this compound and its isomers?
Column temperature plays a significant role in the chromatographic separation of diCQA isomers.[1][3] Increasing the column temperature can lead to improved resolution, especially for geometric isomers, by reducing peak width and decreasing analysis time.[3] Optimization of the column temperature, typically between 30°C and 60°C, is recommended to achieve the best separation.[3]
Q5: My peak shapes are poor (e.g., tailing or fronting). What are the likely causes?
Poor peak shapes, such as tailing or fronting, can result from several factors. Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, such as interactions with residual silanol (B1196071) groups.[4] This can be mitigated by acidifying the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of phenolic and carboxylic acid groups.[1] Other causes of poor peak shape can include sample overload, injecting the sample in a solvent stronger than the mobile phase, or issues with the column itself, such as a void at the inlet.[1][5][6]
Troubleshooting Guides
Issue: Co-elution or Poor Resolution of this compound Peaks
This guide provides a systematic approach to improving the separation of co-eluting or poorly resolved this compound peaks.
Step 1: Optimize the Mobile Phase Composition The mobile phase is often the most impactful parameter for improving resolution.[2]
-
Organic Modifier: If using acetonitrile, consider switching to methanol. Methanol can enhance the separation of diCQA isomers.[3]
-
Mobile Phase Strength: To increase the retention factor and potentially improve separation, decrease the percentage of the organic component in your mobile phase.[2]
-
Gradient Elution: If using isocratic elution, switch to a gradient. If already using a gradient, try a shallower gradient to increase the residence time of the analytes on the column, which can improve separation.[1]
Step 2: Evaluate the Column Chemistry The stationary phase plays a key role in selectivity.
-
Column Type: If you are using a standard C18 column, consider trying a phenyl-based column (e.g., Phenyl-Hexyl) to take advantage of different selectivity mechanisms like π-π interactions.[1]
Step 3: Adjust the Column Temperature Temperature can significantly affect the separation.
-
Temperature Optimization: Systematically evaluate the effect of column temperature on your separation. Increasing the temperature (e.g., in increments of 5°C from 30°C to 60°C) can improve peak shape and resolution for diCQA isomers.[3]
Step 4: Check for and Address Peak Tailing Peak tailing can contribute to poor resolution.
-
Mobile Phase Acidification: Ensure your mobile phase is acidified with an additive like formic acid (typically at 0.1%). This helps to suppress the ionization of silanol groups on the stationary phase and the acidic functional groups on the analytes, minimizing secondary interactions.[1]
Issue: Unstable Retention Times for this compound
Retention time instability can compromise peak identification and quantification.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[1] Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed to prevent air bubbles in the pump, which can cause flow rate fluctuations.[2]
-
Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations in temperature can lead to shifts in retention times.[2]
-
System Leaks: Check the HPLC system for any leaks, as these can cause pressure and flow rate instability.
Data Presentation
Table 1: Influence of Key Chromatographic Parameters on diCQA Isomer Separation
| Parameter | Recommended Adjustment for Improved Resolution | Rationale |
| Mobile Phase Organic Modifier | Switch from Acetonitrile to Methanol | Methanol's weaker eluent strength promotes longer retention and can enhance separation of aromatic compounds.[3] |
| Mobile Phase Strength (% Organic) | Decrease the percentage of organic solvent | Increases the retention factor (k), providing more opportunity for separation.[2] |
| Gradient Slope | Decrease the slope (make it shallower) | Increases the residence time of analytes on the column, allowing for better separation of closely eluting compounds.[1] |
| Column Chemistry | Use a Phenyl-based stationary phase | Offers different selectivity compared to C18 columns due to π-π interactions with the analytes.[1] |
| Column Temperature | Increase the temperature (e.g., 30°C to 60°C) | Generally improves resolution for diCQA geometrical isomers, reduces peak width, and decreases analysis time.[3] |
| Mobile Phase pH | Acidify the mobile phase (e.g., 0.1% Formic Acid) | Suppresses ionization of phenolic and carboxylic acid groups, minimizing peak tailing from secondary interactions.[1] |
Experimental Protocols
Protocol: HPLC Method for the Separation of this compound and its Isomers
This protocol provides a starting point for developing a robust separation method for diCQA isomers. Optimization may be required for your specific instrument and samples.
1. Chromatographic System:
-
An HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector.
2. Column:
-
A Phenyl-Hexyl column is recommended for enhanced selectivity. A high-quality C18 column can also be used as an alternative.
3. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol.[3]
4. Gradient Elution:
-
A typical starting gradient could be 20% to 60% B over 30 minutes. The total run time should be sufficient to elute all isomers, for example, 35-45 minutes.[2]
5. Flow Rate:
-
0.8 - 1.0 mL/min.[2]
6. Column Temperature:
7. Detection:
-
PDA detection with a scan range of 220-400 nm. Chromatograms should be extracted at 325 nm for diCQAs.[2][3]
8. Injection Volume:
-
3-5 µL.[2]
9. Sample Preparation:
-
Prepare a stock solution of diCQA standards (e.g., 1 mg/mL) in 100% methanol.[2]
-
Dilute the stock solution to a working concentration with the initial mobile phase composition.
-
Filter all samples through a 0.22 µm membrane filter before injection.[2]
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak resolution of diCQA isomers.
Caption: Relationship between key HPLC parameters and their effects on diCQA isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. silicycle.com [silicycle.com]
Technical Support Center: 1,3-Dicaffeoylquinic Acid Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dicaffeoylquinic acid (1,3-DCQA). Our aim is to help you overcome solubility challenges to ensure the accuracy and reproducibility of your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The optimal solvent for this compound (1,3-DCQA) depends on the specific requirements of your in vitro assay. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent that effectively dissolves 1,3-DCQA.[1][2][3][4] For aqueous-based assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer or cell culture medium is a standard practice.[1] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1] For experiments requiring an organic solvent-free solution, 1,3-DCQA can be dissolved directly in aqueous buffers like PBS (pH 7.2).[1]
Q2: What are the known solubility concentrations of this compound in different solvents?
A2: The solubility of 1,3-DCQA can vary. Below is a summary of reported solubility data.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~100 mg/mL (193.62 mM) | [2][3][4] |
| DMSO | ~5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| PBS (pH 7.2) | ~2 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL | [1] |
Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. Using fresh, anhydrous DMSO is recommended for optimal solubility.[2][4]
Q3: I am observing precipitation of 1,3-DCQA when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This phenomenon, often called "solvent shock," can occur when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where its solubility is lower. To mitigate this, you can try the following:
-
Perform serial dilutions: Instead of a single large dilution, dilute your DMSO stock solution in a stepwise manner.
-
Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay medium.[5]
-
Gently warm the buffer: Slightly warming your aqueous buffer before adding the 1,3-DCQA stock solution may help improve solubility.[5]
-
Consider alternative solubilization methods: If precipitation persists, explore methods like pH adjustment or the use of cyclodextrins.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[6][7][8] Generally, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize off-target effects and cytotoxicity.[6][8][9] However, some robust cell lines may tolerate up to 0.5% or even 1% DMSO.[5][7][8] It is crucial to perform a DMSO tolerance test for your specific cell line to determine the highest concentration that does not significantly impact cell viability or other experimental readouts.[6]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice | Refer to the solubility table above. For most in vitro applications, starting with a high-concentration stock in DMSO is recommended.[1][2][3][4] |
| Insufficient mixing | Ensure thorough vortexing or sonication to aid dissolution. For DMSO stocks, ultrasonic treatment may be necessary.[3][4] |
| Low-quality or hydrated solvent | Use fresh, anhydrous grade DMSO, as absorbed moisture can reduce solubility.[2][4] |
Issue: Compound Precipitates in Cell Culture Medium
| Potential Cause | Suggested Solution |
| Exceeding aqueous solubility limit | Lower the final concentration of 1,3-DCQA in the assay. |
| "Solvent shock" from rapid dilution | Perform serial dilutions of the DMSO stock into the aqueous medium.[5] |
| High final DMSO concentration | Reduce the final DMSO concentration to the lowest effective level, ideally ≤0.1%.[6][8][9] |
| pH of the medium | For phenolic compounds like 1,3-DCQA, solubility can be pH-dependent. Increasing the pH may improve solubility, but this must be compatible with your assay system.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the vial of 1,3-DCQA to equilibrate to room temperature before opening.
-
Weigh the desired amount of 1,3-DCQA powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[3][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[2][3][4]
-
Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.[6]
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2% (v/v). Include a medium-only control (untreated).[6]
-
Treatment: Remove the old medium and add the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.[6]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.[6]
-
Data Analysis: Normalize the data to the untreated control wells (representing 100% viability). Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is considered the maximum tolerated concentration for your experiments.[6]
-
Visualizations
Caption: Troubleshooting workflow for 1,3-DCQA solubility issues.
Caption: Potential signaling pathways modulated by 1,3-DCQA.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dicaffeoylquinic Acids
Welcome to the technical support center for the synthesis of dicaffeoylquinic acids (diCQAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing dicaffeoylquinic acids?
A1: The two primary synthetic strategies for dicaffeoylquinic acids are:
-
Esterification: This is the most common approach, involving the coupling of a protected caffeic acid derivative with a protected quinic acid derivative. A common coupling agent is N,N'-dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst.[1][2]
-
Knoevenagel Condensation: This method involves the condensation of a suitably substituted benzaldehyde (B42025) (like vanillin (B372448) or 3,4-dimethoxybenzaldehyde) with a dimalonate ester of quinic acid.[3][4][5] This route can sometimes avoid the need for protecting groups on the phenolic hydroxyls.[3]
Q2: Why are protecting groups necessary in diCQA synthesis?
A2: Protecting groups are crucial for achieving regioselectivity. Both quinic acid and caffeic acid have multiple hydroxyl groups with similar reactivity. Without protecting groups, esterification would occur non-selectively, leading to a complex mixture of mono-, di-, and tri-caffeoylquinic acid isomers that are extremely difficult to separate.[3][6] Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the precise, sequential synthesis of specific diCQA isomers.[7][8]
Q3: What is acyl migration, and how can it be prevented?
A3: Acyl migration is a major side reaction where a caffeoyl group moves from one hydroxyl position to another on the quinic acid ring, leading to the formation of undesired isomers.[9] This process is essentially a transesterification reaction and is highly dependent on pH and temperature. It is more pronounced under basic conditions but can also occur under acidic or neutral conditions, especially with heating.[9] To minimize acyl migration:
-
Maintain a neutral or slightly acidic pH during the reaction and work-up.
-
Use the mildest possible reaction temperatures.
-
Keep reaction and purification times to a minimum.
Q4: I'm having difficulty purifying my target diCQA isomer. What are the common challenges and solutions?
A4: The structural similarity of diCQA isomers makes their separation a significant challenge. They often have very similar polarities and, therefore, similar retention times in chromatography.
-
Challenge: Co-elution of isomers.
-
Solution: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is the most effective method for separating diCQA isomers.[10] The use of different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity and improve resolution. Methodical optimization of the gradient, flow rate, and temperature is essential.
-
Challenge: Contamination with byproducts from the coupling reaction (e.g., N-acylurea from DCC).
-
Solution: N-acylurea is often insoluble in many organic solvents and can be largely removed by filtration before chromatographic purification.[1]
-
Challenge: Degradation of the product on silica (B1680970) gel during column chromatography.
-
Solution: Caffeoylquinic acids can be sensitive to the acidic nature of standard silica gel. Using deactivated silica gel or a different purification technique like high-speed counter-current chromatography may be beneficial.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Dicaffeoylquinic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure starting materials are pure and dry. - Increase reaction time or temperature cautiously, monitoring for side product formation. - Use a more reactive caffeic acid derivative, such as caffeoyl chloride. |
| Suboptimal coupling conditions (for esterification) | - Optimize the ratio of coupling agents (e.g., DCC) and catalyst (e.g., DMAP).[11] - Consider alternative coupling agents to minimize side reactions. |
| Side reactions (e.g., acyl migration, hydrolysis) | - Carefully control the pH of the reaction mixture; avoid basic conditions.[9] - Perform the reaction at the lowest effective temperature. - Minimize exposure to water to prevent hydrolysis. |
| Degradation during work-up or purification | - Use mild work-up procedures. - Avoid prolonged exposure to acidic or basic conditions. - If using column chromatography, consider using deactivated silica gel. |
| Inefficient deprotection | - Ensure the chosen deprotection conditions are suitable for the specific protecting groups used and are carried out to completion. - Monitor the deprotection reaction by TLC or HPLC to determine the optimal reaction time. |
Problem 2: Presence of Multiple Isomers in the Final Product
| Potential Cause | Troubleshooting Steps |
| Acyl migration | - As described above, maintain neutral or slightly acidic pH, use low temperatures, and minimize reaction times.[9] |
| Non-regioselective protection or deprotection | - Re-evaluate the protecting group strategy. Ensure that the protecting groups are robust enough to withstand the reaction conditions and that they can be removed without affecting other parts of the molecule. - An orthogonal protecting group strategy is highly recommended for complex syntheses.[7][8][12] |
| Isomerization during purification | - Optimize purification conditions to be as mild as possible. - For HPLC, ensure the mobile phase pH is appropriate to prevent on-column isomerization. |
Problem 3: Byproducts from Protecting Groups
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotection | - Increase deprotection reaction time or temperature, or use a stronger deprotection reagent. Monitor the reaction closely to avoid degradation of the desired product. - For silyl (B83357) ethers like TBDMS, ensure the fluoride (B91410) source (e.g., TBAF) is anhydrous, as water can inhibit the reaction. |
| Formation of byproducts during deprotection | - Choose deprotection conditions that are highly selective for the protecting group being removed and do not affect other functional groups.[13][14] - For example, when deprotecting TBDMS ethers with acetyl chloride in methanol, ensure conditions are anhydrous to avoid the formation of acylated or chlorinated byproducts.[14] |
| Difficulty removing deprotection reagents and byproducts | - Choose a deprotection strategy that yields easily removable byproducts. For instance, some methods for TBDMS deprotection generate volatile silicon byproducts.[13][14] - Utilize appropriate work-up and purification techniques to remove all traces of the deprotection agent and its byproducts. |
Experimental Protocols
Protocol 1: General Synthesis of a Dicaffeoylquinic Acid via Steglich Esterification
This protocol outlines a general approach. The choice of protecting groups and specific reaction conditions must be optimized for the desired isomer.
Step 1: Protection of Quinic and Caffeic Acids
-
Quinic Acid Protection: Selectively protect the hydroxyl groups of quinic acid to leave the desired positions for esterification available. For example, to synthesize 3,5-dicaffeoylquinic acid, the hydroxyls at C-1 and C-4 might be protected as an acetal, and the C-1 carboxyl group as an ester.
-
Caffeic Acid Protection: Protect the catechol hydroxyls of caffeic acid, for example, as acetyl esters or tert-butyldimethylsilyl (TBDMS) ethers.[6][15]
Step 2: Esterification (DCC/DMAP Coupling) [1][2][11][16]
-
Dissolve the protected quinic acid (1 equivalent) and protected caffeic acid (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Add DMAP (0.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (2.5 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected diCQA in a suitable solvent.
-
Perform the deprotection of the caffeic acid hydroxyls. For TBDMS ethers, this can be achieved with a fluoride source like TBAF.[13][14] For acetyl groups, mild basic hydrolysis can be used.
-
Perform the deprotection of the quinic acid protecting groups. For example, acid-labile groups like acetals can be removed with dilute acid.
-
Carefully monitor each deprotection step to ensure completion without causing side reactions.
Step 4: Purification
-
Purify the crude diCQA using preparative HPLC on a C18 column.
-
Use a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), as the mobile phase.
-
Collect fractions corresponding to the desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Protocol 2: Purification of diCQA Isomers by Preparative HPLC[10]
-
System: A preparative HPLC system with a UV-Vis detector and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Optimize a linear gradient, for example, from 15% to 40% Solvent B over 30 minutes.
-
Flow Rate: A typical flow rate for a column of this size would be 10-20 mL/min.
-
Detection: Monitor at a wavelength where caffeoylquinic acids have strong absorbance, such as 325 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the elution of peaks corresponding to the target diCQA isomer.
-
Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the identity and purity.
Visualizations
Caption: General workflow for the synthesis of a specific dicaffeoylquinic acid isomer.
Caption: Common side reactions and resulting impurities in diCQA synthesis.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids | European Journal of Chemistry [eurjchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Antioxidant Prowess: 1,3-Dicaffeoylquinic Acid versus Trolox
For researchers, scientists, and drug development professionals, the quest for potent antioxidants is relentless. In this comprehensive guide, we delve into a comparative analysis of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, and Trolox, a synthetic water-soluble analogue of vitamin E widely used as a standard in antioxidant assays. This report synthesizes available experimental data to provide an objective comparison of their antioxidant activities, details the experimental methodologies for key assays, and explores the underlying signaling pathways involved.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to neutralize free radicals and reactive oxygen species, which are implicated in a multitude of disease processes. The following table summarizes the available quantitative data comparing the antioxidant activity of this compound and Trolox. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Assay | Compound | IC50 (µM) | Relative Potency |
| Cell-based Antioxidant Assay | This compound | 40 | Two-fold more potent than Trolox[1] |
| Trolox | Not explicitly stated, but implied to be ~80 µM[1] | Standard |
IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Mechanism of Action: Beyond Direct Radical Scavenging
The antioxidant effects of this compound are not solely attributed to its ability to directly scavenge free radicals. Evidence suggests that it also modulates intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2][3][4]. Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes[2][3][4].
The activation of the Nrf2 signaling pathway by 1,3-DCQA represents a significant mechanism for its protective effects. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances[5][6].
Experimental Protocols
To ensure the reproducibility and validation of antioxidant activity findings, detailed experimental protocols for commonly cited assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically[1][7][8].
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol[1].
-
Sample Preparation: A series of concentrations of the test compound (1,3-DCQA) and the standard (Trolox) are prepared in the same solvent.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing only the solvent and DPPH solution is also prepared[7].
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[1][7].
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer[1][7].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is monitored by the decrease in its absorbance[9][10][11].
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[9][10].
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[9].
-
Sample Reaction: Various concentrations of the test compound and Trolox are added to the diluted ABTS•+ solution[9].
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes)[9].
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox[9].
Conclusion
The available evidence strongly indicates that this compound is a highly potent antioxidant, likely surpassing the activity of the widely used standard, Trolox. Its mechanism of action extends beyond direct radical scavenging to include the activation of the crucial Nrf2 signaling pathway, which orchestrates a broad-spectrum cellular antioxidant response. While further head-to-head comparative studies across a wider range of assays are warranted to fully elucidate the relative potency of 1,3-DCQA, the current data positions it as a compelling candidate for the development of novel therapeutic strategies targeting oxidative stress-related diseases. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the promising antioxidant properties of this natural compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anti-inflammatory Activity of 1,3-Dicaffeoylquinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of 1,3-Dicaffeoylquinic acid (1,3-DCQA) against established anti-inflammatory drugs. This document synthesizes available experimental data to highlight the therapeutic potential of 1,3-DCQA and its isomers.
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants that have demonstrated potent antioxidant and anti-inflammatory properties.[1] The anti-inflammatory effects of these molecules are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By inhibiting these pathways, DCQAs can effectively reduce the production of pro-inflammatory mediators. While data specifically for the 1,3-isomer is emerging, studies on other DCQA isomers provide strong evidence for the anti-inflammatory potential of this compound class.
In Vitro Anti-inflammatory Activity: A Comparative Overview
The anti-inflammatory effects of DCQAs have been evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. These studies have consistently shown the ability of DCQAs to inhibit the production of key pro-inflammatory mediators. The following tables summarize the available quantitative data for DCQA isomers and compare them with the known anti-inflammatory drugs, Indomethacin (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid).
Table 1: Inhibition of Pro-inflammatory Mediators by Dicaffeoylquinic Acid Isomers
| Compound | Cell Line | Stimulant | Target Mediator | Effect |
| 4,5-Dicaffeoylquinic Acid | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | 55% inhibition at 4 µM[2] |
| Tumor Necrosis Factor-α (TNF-α) | 40% inhibition at 4 µM[2] | |||
| Interleukin-6 (IL-6) | 20% inhibition at 4 µM[2] | |||
| 3,5-Dicaffeoylquinic Acid | 3T3-L1 | MDI | Lipid Accumulation | Significant reduction at 10 µM[4] |
| This compound | Breast Cancer Cells | - | Proliferation & Metastasis | Inhibition via IL6/JAK2/PI3K pathway[1][5] |
Table 2: Comparative In Vitro Activity of this compound and Known Anti-inflammatory Drugs
| Compound | Target | IC50 Value | Reference |
| Indomethacin | COX-1 | 27 nM | [6][7] |
| COX-2 | 127 nM | [6][7] | |
| Dexamethasone | NF-κB | 0.5 x 10-9 M | [8] |
| This compound | Data not available | - | - |
In Vivo Anti-inflammatory Activity
In vivo studies provide further evidence for the anti-inflammatory effects of the broader class of caffeoylquinic acids. One study on a tricaffeoylquinic acid derivative demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard model for evaluating anti-inflammatory drugs.
Table 3: In Vivo Anti-inflammatory Effects of a Caffeoylquinic Acid Derivative Compared to Indomethacin
| Compound | Dose | Model | Effect on Pro-inflammatory Cytokines | Reference |
| 3,4,5-Tricaffeoylquinic Acid | 50 mg/kg | Carrageenan-induced rat paw edema | Significantly higher reduction of TNF-α and IL-1β compared to Indomethacin | [9] |
| Indomethacin | 10 mg/kg | Carrageenan-induced rat paw edema | Reduction of TNF-α and IL-1β | [9] |
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory properties of dicaffeoylquinic acids stem from their ability to suppress key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central regulators of the expression of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded. This allows NF-κB to move into the nucleus and turn on the genes for pro-inflammatory molecules. Dicaffeoylquinic acids have been shown to block this process by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that promote the expression of pro-inflammatory genes. Studies have shown that dicaffeoylquinic acids can significantly suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the anti-inflammatory activity of this compound and related compounds.
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
2. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Assay: NO production is measured in the cell culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokine (TNF-α, IL-6, IL-1β) Assays: The concentrations of these cytokines in the supernatant are measured using specific ELISA kits.
3. Western Blot Analysis for Protein Expression:
-
This technique is used to determine the protein levels of key inflammatory enzymes (e.g., COX-2, iNOS) and signaling proteins (e.g., phosphorylated IκBα, p-ERK, p-JNK, p-p38).
-
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of drugs.
1. Animals: Male Wistar or Sprague-Dawley rats are typically used. 2. Procedure:
-
A pre-treatment dose of this compound, a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is given into the right hind paw of the rat.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Conclusion
The available evidence strongly suggests that dicaffeoylquinic acids, including the 1,3-isomer, are potent anti-inflammatory agents. Their mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic potential. While direct comparative studies with known drugs for this compound are still needed to fully elucidate its efficacy, the existing data on related isomers are highly promising. Further research focusing on the specific activity and pharmacokinetic profile of this compound is warranted to advance its development as a novel anti-inflammatory therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound targeting 14-3-3 tau suppresses human breast cancer cell proliferation and metastasis through IL6/JAK2/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro and In Vivo Effects of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has garnered significant interest for its diverse pharmacological activities. As a member of the dicaffeoylquinic acid (DCQA) family, it is found in various medicinal plants and dietary sources.[1] Preclinical research, through both in vitro and in vivo studies, has begun to elucidate its potential therapeutic applications, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a comparative overview of the documented effects of 1,3-DCQA in laboratory settings versus living organisms, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of this compound and its isomers from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Biological Activity | Model System | Assay | Key Parameter | Value | Reference |
| Antioxidant | Primary rat hepatocytes | Inhibition of tert-butylhydroperoxide (TBHP)-induced lipid peroxidation | EC50 | 23.6 µM | [1] |
| Antioxidant | Rat liver mitochondrial fraction | Inhibition of TBHP-induced lipid peroxidation | IC50 | 1.96 mM | [1] |
| Antioxidant | Chemical-based assay | DPPH radical scavenging | IC50 | 40 µM | [3] |
| Antioxidant | Chemical-based assay | ABTS radical scavenging | TEAC | 0.9974 | [3] |
| Antioxidant | Chemical-based assay | Ferric Reducing Antioxidant Power (FRAP) | Trolox equivalent | 3.84 mmol/g | [3] |
Table 2: In Vivo Effects of Dicaffeoylquinic Acid Isomers (Data for 1,3-DCQA is limited)
| Biological Activity | Animal Model | Treatment | Key Findings | Effective Dose | Reference |
| Anti-inflammatory (3,5-diCQA, 3,4-diCQA, 4,5-diCQA) | Carrageenan-induced rat paw edema | Oral administration | Significant inhibition of edema volume | 25 and 50 mg/kg | [4][5] |
| Anti-inflammatory (3,5-diCQA, 3,4-diCQA, 4,5-diCQA) | Carrageenan-induced rat paw edema | Oral administration | Reduced TNF-α and IL-1β levels | 50 mg/kg | [4][5] |
| Neuroprotective (3,5-diCQA) | Senescence-accelerated mouse (SAMP8) | Oral administration (1 month) | Improved spatial learning and memory | 6.7 mg/kg/day | [6] |
| Antidepressant-like (1,3-diCQA) | Ovariectomized mice | Oral administration (20 weeks) | Mitigated depressive-like symptoms | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
In Vitro Antioxidant Activity Assessment
-
Cell-Based Lipid Peroxidation Assay:
-
Cell Line: Primary rat hepatocytes.
-
Inducer of Oxidative Stress: tert-butylhydroperoxide (TBHP).
-
Treatment: Cells were co-incubated with TBHP and varying concentrations of 1,3-DCQA.
-
Assay: Lipid peroxidation was quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid breakdown, often using a colorimetric assay with thiobarbituric acid reactive substances (TBARS).
-
Endpoint: The half-maximal effective concentration (EC50) was calculated based on the dose-response curve of lipid peroxidation inhibition.[1]
-
-
Radical Scavenging Assays (DPPH and ABTS):
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction in absorbance of the DPPH solution at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS•+ is measured by the decrease in absorbance at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
-
In Vivo Anti-inflammatory Activity Assessment
-
Carrageenan-Induced Paw Edema Model:
-
Animal Model: Adult male rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.
-
Treatment: 1,3-DCQA or other DCQA isomers are administered orally at specified doses (e.g., 25 and 50 mg/kg) prior to or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
-
Cytokine Analysis: Blood or tissue samples are collected to measure the levels of pro-inflammatory cytokines like TNF-α and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]
-
In Vitro Neuroprotection Assay
-
Hydrogen Peroxide-Induced Cell Death Model:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Cell Damage: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
-
Treatment: Cells are pre-treated with 3,5-diCQA for a specific duration before the addition of H₂O₂.
-
Assays:
-
Cell Viability: Measured using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Apoptosis: Assessed by measuring caspase-3 activity, a key executioner caspase in the apoptotic pathway.
-
Intracellular Glutathione (GSH) Levels: Measured to assess the antioxidant capacity of the cells.[9]
-
-
Mandatory Visualizations
Signaling Pathways
This compound and its isomers have been shown to modulate key signaling pathways involved in cellular stress responses and inflammation. The diagrams below illustrate these pathways.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: Modulation of the PI3K/Akt signaling pathway by Dicaffeoylquinic Acids.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound.
Caption: General experimental workflow for comparing in vitro and in vivo effects.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validated HPLC Methods for Dicaffeoylquinic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of dicaffeoylquinic acids (DCQAs) is critical for quality control, pharmacokinetic studies, and understanding the therapeutic potential of various natural products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. Method validation is a mandatory step to ensure that the chosen analytical procedure is reliable, reproducible, and suitable for its intended use. This guide provides an objective comparison of several validated HPLC and UHPLC methods, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
General Workflow for HPLC Method Validation
The validation of an HPLC method is a systematic process that ensures the reliability of analytical data. It involves a series of experiments designed to test the method's performance characteristics against predefined acceptance criteria, often following guidelines from the International Council for Harmonisation (ICH). The logical flow from development to a fully validated method is crucial for regulatory compliance and data integrity.
Caption: A logical workflow for HPLC method validation.
Comparison of Validated HPLC/UHPLC Methods
The following table summarizes the performance data from four distinct, validated chromatographic methods for the analysis of various dicaffeoylquinic acid isomers. These methods utilize different column chemistries and instrumentations, offering a range of options depending on the available equipment and specific analytical needs.
| Method (Source / Matrix) | Analyte | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |
| 1. HPLC-UV [1] (Gynura procumbens) | 1,3-DCQA | 0.880 - 55.0 | >0.99 | 0.653 | 1.795 | 0.00 - 2.89 | 96.84 - 103.08 |
| 1,5-DCQA | 0.880 - 55.0 | >0.99 | 0.156 | 0.521 | 0.00 - 2.94 | 96.84 - 103.08 | |
| 3,4-DCQA | 0.880 - 55.0 | >0.99 | 0.078 | 0.259 | 0.00 - 2.89 | 96.84 - 103.08 | |
| 3,5-DCQA | 0.880 - 55.0 | >0.99 | 0.156 | 0.521 | 0.00 - 2.89 | 96.84 - 103.08 | |
| 4,5-DCQA | 0.880 - 55.0 | >0.99 | 0.156 | 0.521 | 0.00 - 2.89 | 96.84 - 103.08 | |
| 2. UHPLC-UV [2] (Green Coffee Extract) | 1,3-DCQA | Not Specified | >0.999 | 0.30 | Not Specified | 0.3 - 3.0 | 98.2 - 101.0 |
| 3,5-DCQA | Not Specified | >0.999 | 0.53 | Not Specified | 0.3 - 3.0 | 98.2 - 101.0 | |
| 3. HPLC-DAD [3] (Ainsliaea acerifolia) | 3,5-DCQA | Not Specified | >0.9962 | 0.1182 | 0.3582 | Not Specified | 105.37 |
| 1,5-DCQA | Not Specified | >0.9962 | 0.2342 | 0.7098 | Not Specified | 100.37 | |
| 4. HPLC-DAD [4][5] (Pluchea indica) | 3,4-DCQA | 4.69 - 150 | >0.999 | Not Specified | Not Specified | <2.0 | 98.0 - 102.0 |
| 3,5-DCQA | 4.69 - 150 | >0.999 | Not Specified | Not Specified | <2.0 | 98.0 - 102.0 | |
| 4,5-DCQA | 4.69 - 150 | >0.999 | >0.999 | Not Specified | Not Specified | <2.0 |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table. These protocols provide the necessary information for replicating the analytical conditions.
Method 1: HPLC-UV for Gynura procumbens Extract[1]
This method offers a simple isocratic separation suitable for routine quality control.
-
Instrumentation : HPLC with UV detection.
-
Column : Phenyl-Hexyl (250 x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic elution with Acetonitrile : 0.25% Acetic Acid in water (12.5:87.5, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 330 nm.
-
Injection Volume : Not specified.
-
Column Temperature : Not specified.
Method 2: UHPLC-UV for Green Coffee Extract[2]
A rapid UHPLC method ideal for high-throughput analysis, utilizing a fused-core column for enhanced separation efficiency.
-
Instrumentation : UHPLC with UV detection.
-
Column : Ascentis Express RP-Amide fused-core (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase :
-
Solvent A: 5% Formic Acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program : Not specified in detail, but described as an elution gradient program.
-
-
Flow Rate : 0.9 mL/min.
-
Detection Wavelength : 325 nm.[2]
-
Injection Volume : Not specified.
-
Column Temperature : 30 °C.[2]
Method 3: HPLC-DAD for Ainsliaea acerifolia Extract[3]
A validated HPLC-DAD method providing good resolution and quantification for specific DCQA isomers.
-
Instrumentation : HPLC with Diode Array Detector (DAD).
-
Column : Details not specified in the abstract.
-
Mobile Phase : Details not specified in the abstract.
-
Flow Rate : Details not specified in the abstract.
-
Detection Wavelength : Details not specified in the abstract.
-
Injection Volume : Details not specified in the abstract.
-
Column Temperature : Details not specified in the abstract. (Note: While the abstract provides key validation outcomes, the full publication would be required for the complete chromatographic conditions.)
Method 4: HPLC-DAD for Pluchea indica Leaf Extract[4][5]
A robust gradient method developed for the simultaneous determination of six caffeoylquinic acids.
-
Instrumentation : Agilent 1260 Series HPLC with DAD.
-
Column : Hypersil BDS C18 (100 x 4.6 mm, 3.5 µm) with a C18 guard column.[5]
-
Mobile Phase :
-
Flow Rate : 1.0 mL/min.[5]
-
Detection Wavelength : 326 nm.[4]
-
Injection Volume : 5 µL.[5]
-
Column Temperature : 25 °C.[5]
References
- 1. scite.ai [scite.ai]
- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
Cross-Validation of 1,3-Dicaffeoylquinic Acid Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of two prominent analytical methods for the quantification of 1,3-DCQA: Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the quantification of 1,3-DCQA using UHPLC-UV and LC-MS/MS methods.
| Performance Metric | UHPLC-UV Method[1][2] | LC-MS/MS Method[3][4] |
| Linearity Range | Not explicitly stated for 1,3-DCQA alone | 4.00–96.0 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999 (for related compounds) | > 0.99[3] |
| Limit of Detection (LOD) | 0.30–0.53 µg/mL (for related di-CQAs)[1][2] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 4.00 ng/mL[3][4] |
| Intra-day Precision (RSD%) | 0.3% to 1.4% (for related di-CQAs)[1][2] | < 8.89%[3][4] |
| Inter-day Precision (RSD%) | 0.3% to 3.0% (for related di-CQAs)[1][2] | < 8.89%[3][4] |
| Recovery (%) | 98.2–101.0% (for related di-CQAs)[1][2] | > 73.52%[3][4] |
Detailed Experimental Protocols
Method 1: UHPLC-UV for the Quantification of Dicaffeoylquinic Acids
This method is suitable for the rapid separation and quantification of various caffeoylquinic acids, including 1,3-DCQA, in samples such as green coffee extracts.[1][2]
Sample Preparation: A solid-liquid extraction is performed using a solution of methanol (B129727) and 5% aqueous formic acid (25:75 v/v) in an ultrasonic bath.[1][2]
Chromatographic Conditions:
-
Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm)[2]
-
Mobile Phase A: 5% formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.9 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detection Wavelength: 325 nm[2]
-
Run Time: 8 minutes[2]
A gradient elution program is utilized for the separation.[2]
Method 2: LC-MS/MS for the Quantification of this compound in Rat Plasma
This highly sensitive and selective method is ideal for pharmacokinetic studies, enabling the quantification of 1,3-DCQA in biological matrices like rat plasma.[3][4]
Sample Preparation: Liquid-liquid extraction is employed to extract the analytes and an internal standard (tinidazole) from rat plasma using ethyl acetate.[4]
LC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent HPLC 1200 system[3]
-
Column: Agilent Zorbax SB C18[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[3]
-
Ionization Source: Electrospray ionization (ESI), negative ion mode[3][4]
-
MRM Transitions:
-
Run Time: 4 minutes[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the LC-MS/MS method.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 1,3-Dicaffeoylquinic Acid Content Across Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 1,3-Dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, content in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive compound. This document summarizes quantitative data, details experimental protocols for quantification, and visualizes the biosynthetic pathway and analytical workflow.
Quantitative Analysis of this compound in Plant Species
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The Asteraceae family, in particular, is a rich source of this compound. Globe artichoke (Cynara scolymus) is one of the most well-documented sources.
| Plant Species | Plant Part | 1,3-diCQA Content (mg/100g DM unless otherwise noted) | Reference |
| Cynara scolymus (Artichoke) | Leaves | Main hydroxycinnamic acid | |
| Cynara scolymus (Artichoke) | Floral Stem | Lower than leaves | [1] |
| Cynara scolymus (Artichoke) | Receptacle and Inner Bracts | Lower than leaves | [1] |
| Cynara scolymus (Artichoke) | Outer Bracts | Lower than leaves | [1] |
| Cynara scolymus (Artichoke) | Heads | 3890 mg/kg (as 1,5-di-O-caffeoylquinic acid, isomerizes to 1,3-diCQA in juice) | |
| Cynara scolymus (Artichoke) | Juice | Predominant dicaffeoylquinic acid isomer | [2][3] |
| Cynara scolymus (Artichoke) | Pomace | 3269 mg/kg (as 1,5-di-O-caffeoylquinic acid) | [2] |
| Arctium lappa (Burdock) | Root Extract | 1.35 ± 0.02 mg/g of extract | |
| Helichrysum species | - | Present, but not the major dicaffeoylquinic acid isomer | [4] |
| Achillea millefolium | - | Qualitatively analyzed | [5] |
| Matricaria chamomilla | - | Qualitatively analyzed | [5] |
| Equisetum arvense | - | Qualitatively analyzed | [5] |
| Lonicera japonica (Honeysuckle) | Flowers and Buds | Isolated and identified | [6] |
Note: The content of 1,3-diCQA can be influenced by factors such as plant variety, growing conditions, and extraction methods. Isomerization of other dicaffeoylquinic acids to 1,3-diCQA can occur during processing, particularly in aqueous extractions.[2][3]
Experimental Protocols
A standardized and validated method for the quantification of this compound is crucial for accurate comparative analysis. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable technique.
Sample Preparation: Extraction of this compound
Objective: To efficiently extract 1,3-diCQA from plant material while minimizing degradation.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) or a mixture of methanol/water or ethanol/water
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent (e.g., 80% methanol in water).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 1,3-diCQA in the plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at 330 nm. For MS detection, electrospray ionization (ESI) in negative mode is typically used.
-
Standard: A certified reference standard of this compound is required for calibration and quantification.
Data Analysis: A calibration curve is constructed by injecting known concentrations of the 1,3-diCQA standard. The peak area of 1,3-diCQA in the plant extract chromatogram is then used to calculate its concentration based on the calibration curve.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of 1,3-diCQA is an extension of the general phenylpropanoid pathway. This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA, which then acylates quinic acid.
Caption: Biosynthesis of this compound.
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound from plant samples.
Caption: Experimental Workflow for 1,3-diCQA Quantification.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. The Phytochemical Ingredients and Therapeutic Potential of Cynara scolymus L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. Antioxidant and Antibacterial Activity of Helichrysum italicum (Roth) G. Don. from Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dicaffeoylquinic Acid: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 1,3-Dicaffeoylquinic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general hazardous waste management principles.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is critical to recognize the potential hazards associated with this compound. Based on available safety data for the compound and its isomers, it is classified as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against splashes and airborne particles.
-
Lab Coat: To prevent skin contact.
-
Chemical-Resistant Gloves: To ensure safe handling of the compound and its solutions.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for handling and preparing for disposal.
| Property | Value | Solvents |
| Molecular Formula | C₂₅H₂₄O₁₂ | - |
| Molecular Weight | 516.45 g/mol | - |
| Solubility | 100 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) |
| ~5 mg/mL | Dimethylformamide (DMF) | |
| ~2 mg/mL | Phosphate-Buffered Saline (PBS, pH 7.2) | |
| ~0.2 mg/mL | Ethanol (B145695) | |
| Storage Temperature | -20°C | - |
Data sourced from various chemical suppliers and safety data sheets.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, requires its treatment as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.
Experimental Protocol: Waste Segregation and Container Management
-
Identify as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, must be classified as hazardous waste.
-
Select Appropriate Waste Container:
-
Solid Waste: Use a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Use a compatible, screw-cap-equipped, and shatter-resistant container for solutions of this compound. Ensure the container material is compatible with the solvent used (e.g., glass or polyethylene (B3416737) for most organic solvents and aqueous solutions).
-
-
Segregate Waste Streams: Do not mix this compound waste with incompatible chemicals. It is incompatible with:
-
Strong Acids and Bases
-
Strong Oxidizing Agents
-
Strong Reducing Agents
-
-
Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components in the container, including solvents and their approximate concentrations.
-
The date of waste accumulation initiation.
-
The principal investigator's name and laboratory location.
-
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
Arrange for Disposal: Once the container is full or has been in storage for a designated period (typically not to exceed institutional limits), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Follow all institutional procedures for waste manifest and pickup requests.
Experimental Protocol: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated by triple rinsing with a suitable solvent in which the compound is soluble (e.g., a small amount of DMSO, followed by ethanol or water).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Disposal of Clean Containers: Once triple-rinsed and air-dried, the defaced container (all labels removed or obscured) may be disposed of as non-hazardous solid waste, in accordance with institutional policies.
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 1,3-Dicaffeoylquinic Acid: A Guide for Laboratory Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 1,3-Dicaffeoylquinic acid in a laboratory setting. The following procedures are designed to mitigate risks and ensure a safe working environment for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical, chemical, and hazard data for this compound is presented below. This information is critical for a comprehensive risk assessment before beginning any laboratory work.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₁₂ | PubChem[1], MedChemExpress[2] |
| Molecular Weight | 516.45 g/mol | PubChem[1], MedChemExpress[2] |
| CAS Number | 19870-46-3 | MedChemExpress[2] |
| Appearance | Crystalline solid | Cayman Chemical[3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | MedChemExpress[2] |
| GHS Pictograms |
| MedChemExpress[2] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | Smolecule[4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The required level of protection depends on the specific task and the potential for generating dust or splashes.
| Hazard Level | Task Example | Required PPE |
| Minimum | Transporting closed containers, "no touch" lab visits. | • Safety glasses with side shields• Standard lab coat• Long pants and closed-toe shoes |
| Incidental Contact | Weighing the solid, preparing solutions, standard benchtop operations. | • Eye/Face Protection: Tight-sealing safety goggles.[5]• Hand Protection: Disposable nitrile gloves.[6]• Skin and Body Protection: Lab coat.[6] |
| Splash or Aerosol Hazard | Handling stock solutions, sonicating, vortexing, or any procedure that may generate dust or aerosols. | • Eye/Face Protection: Safety goggles and a face shield.[5][6]• Hand Protection: Wear protective gloves (e.g., nitrile).[5]• Skin and Body Protection: Protective clothing, such as a lab coat.[5]• Respiratory Protection: If dust or aerosols are generated and engineering controls (like a fume hood) are insufficient, use a NIOSH-approved respirator (e.g., N95).[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure during handling.
3.1. Preparation and Area Setup
-
Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Emergency Equipment: Before starting work, ensure that a safety shower and an eyewash station are accessible and unobstructed.
-
Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
3.2. Handling the Compound
-
Don PPE: Put on the appropriate PPE as outlined in the table above, based on the planned procedure. Inspect all PPE for damage before use.
-
Weighing: When weighing the solid, do so on tared weigh paper or in a weigh boat to minimize contamination of the balance.[6] Avoid creating dust.[5] If any material is spilled, follow the spill cleanup procedure immediately.
-
Preparing Solutions: When dissolving the solid, add the powder slowly to the solvent to prevent splashing. This compound is soluble in organic solvents like DMSO, ethanol (B145695), and methanol.[3][7]
-
General Use: Keep all containers of this compound tightly closed when not in use.
3.3. Post-Handling
-
Decontamination: Clean the work area and any contaminated equipment thoroughly.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as solid chemical waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
4.1. Spill Cleanup
-
Personal Safety: Evacuate the immediate area if a large amount of dust is generated.[5] Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Containment: For a powder spill, cover it with a plastic sheet to minimize spreading.[5]
-
Cleanup: Carefully sweep or scoop up the solid material, placing it into a labeled container for hazardous waste disposal.[5] Avoid actions that create dust.[5] Clean the spill area thoroughly with a wet cloth or absorbent pad, and dispose of all cleanup materials as hazardous waste.
4.2. Waste Disposal Plan Due to its classification as a skin, eye, and respiratory irritant, all waste contaminated with this compound must be treated as chemical waste.[2]
-
Solid Waste: Place all contaminated solid waste, such as used gloves, weigh boats, contaminated wipes, and bench paper, into a clearly labeled hazardous waste container designated for solid chemical waste.[6]
-
Liquid Waste: Collect all solutions containing this compound and any solvent rinsate in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not dispose of it down the drain.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous liquid waste.[6] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Buy this compound | 19870-46-3 | >98% [smolecule.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
